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  • Product: Methyl 2,4-dimethylthiazole-5-carboxylate
  • CAS: 173841-81-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,4-dimethylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Foreword In the landscape of modern drug discovery, the thiazole scaffold stands as a cornerstone of medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

In the landscape of modern drug discovery, the thiazole scaffold stands as a cornerstone of medicinal chemistry, lending its unique electronic and structural attributes to a multitude of therapeutic agents.[1][2] Within this privileged heterocyclic family, Methyl 2,4-dimethylthiazole-5-carboxylate emerges as a compound of significant interest. Its physicochemical properties are the very foundation upon which its pharmacokinetic and pharmacodynamic profiles are built, dictating its journey through biological systems and its interaction with target molecules.[3] This guide provides a comprehensive exploration of these critical attributes, offering a blend of experimental data from close structural analogs, robust theoretical predictions, and detailed analytical methodologies. Our objective is to equip researchers and drug development professionals with the in-depth knowledge necessary to unlock the full potential of this promising molecule.

Molecular Identity and Structural Elucidation

Methyl 2,4-dimethylthiazole-5-carboxylate is a heteroaromatic compound featuring a thiazole ring substituted with two methyl groups at positions 2 and 4, and a methyl carboxylate group at position 5.

Table 1: Compound Identification

IdentifierValue
IUPAC Name Methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Canonical SMILES COC(=O)C1=C(SC(=N1)C)C
InChI Key FQMMZBOBFKEJGK-UHFFFAOYSA-N
Synthesis Pathway

The synthesis of Methyl 2,4-dimethylthiazole-5-carboxylate can be achieved through the esterification of its corresponding carboxylic acid, 2,4-dimethylthiazole-5-carboxylic acid.[4] A common and efficient method is Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Synthesis_Workflow CarboxylicAcid 2,4-Dimethylthiazole- 5-carboxylic Acid Reaction Reflux CarboxylicAcid->Reaction Methanol Methanol (CH₃OH) Methanol->Reaction AcidCatalyst H₂SO₄ (catalyst) AcidCatalyst->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Methyl 2,4-dimethylthiazole- 5-carboxylate Workup->Product

Caption: Fischer-Speier esterification workflow for the synthesis of the title compound.

This straightforward reaction allows for the efficient production of the methyl ester from its readily available carboxylic acid precursor. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties: A Comparative Analysis

Direct experimental data for Methyl 2,4-dimethylthiazole-5-carboxylate is not extensively available in the public domain. Therefore, a robust understanding of its properties can be derived from a comparative analysis of its closest structural analogs: 2,4-dimethylthiazole-5-carboxylic acid and Ethyl 2,4-dimethylthiazole-5-carboxylate.

Table 2: Physicochemical Properties of Methyl 2,4-dimethylthiazole-5-carboxylate and its Analogs

PropertyMethyl 2,4-dimethylthiazole-5-carboxylate (Predicted/Inferred)2,4-Dimethylthiazole-5-carboxylic Acid (Experimental)Ethyl 2,4-dimethylthiazole-5-carboxylate (Experimental/Computed)
Molecular Weight ( g/mol ) 171.22157.19[5]185.25[6]
Melting Point (°C) ~40-60235 (dec.)[5]Solid (Off-white to light brown)
Boiling Point (°C) ~250-270306.2Not available
logP (o/w) ~1.8 - 2.2<1.52.3 (Computed)[6]
pKa Not applicable (non-ionizable)~3-4Not applicable (non-ionizable)
Aqueous Solubility LowModerately SolubleLow
Melting and Boiling Points

The carboxylic acid analog exhibits a high melting point with decomposition, a characteristic feature due to strong intermolecular hydrogen bonding and the potential for zwitterion formation in the crystalline state.[4] The esterification to the methyl and ethyl esters eliminates this hydrogen bonding capability, leading to a significant decrease in melting point. The methyl ester is predicted to be a low-melting solid or a liquid at room temperature. Its boiling point is expected to be lower than that of the carboxylic acid due to the absence of strong intermolecular forces.

Lipophilicity (logP)

The partition coefficient (logP) is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The carboxylic acid is the most polar of the three compounds, with a lower logP value. Esterification with methanol to form the methyl ester increases lipophilicity by masking the polar carboxylic acid group. The ethyl ester is even more lipophilic due to the larger alkyl chain. The predicted logP of the methyl ester places it in a favorable range for oral bioavailability.[7]

Acidity (pKa)

The pKa of the carboxylic acid is estimated to be in the acidic range, typical for a carboxylic acid attached to an electron-withdrawing heterocyclic ring. The methyl and ethyl esters are non-ionizable under physiological conditions, which has significant implications for their solubility and membrane permeability.

Experimental Determination of Physicochemical Properties

To ensure the scientific integrity of any drug development program, the theoretical predictions of physicochemical properties must be validated through rigorous experimental determination. The following section outlines the standard protocols for key parameters.

Determination of Melting Point

The melting point of a solid crystalline substance is a fundamental physical property that provides information about its purity.

Protocol: Capillary Melting Point Determination [8][9]

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a digital melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/min) around the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Melting_Point_Workflow Start Start Pack Pack Capillary (2-3 mm) Start->Pack Place Insert into Apparatus Pack->Place Heat_Fast Rapid Heating (Approx. Range) Place->Heat_Fast Heat_Slow Slow Heating (1-2 °C/min) Heat_Fast->Heat_Slow Observe Record Onset & Completion Temps Heat_Slow->Observe End End Observe->End

Caption: Workflow for capillary melting point determination.

Determination of Lipophilicity (logP)

The shake-flask method is the traditional and most direct method for determining the octanol-water partition coefficient.[10]

Protocol: Shake-Flask Method for logP Determination

  • Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are shaken together for 24 hours to ensure mutual saturation. The phases are then separated.

  • Sample Preparation: A known amount of the compound is dissolved in one of the phases.

  • Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a flask.

  • Equilibration: The flask is shaken for a set period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Alternatively, HPLC-based methods offer a high-throughput and less material-intensive approach to estimate logP values.[11][12]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups. The methyl protons at the C2 and C4 positions of the thiazole ring will appear as singlets, likely in the range of δ 2.5-2.8 ppm. The methyl protons of the ester group will also be a singlet, typically found further downfield in the region of δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the ester will be the most downfield signal, expected around δ 160-165 ppm. The carbons of the thiazole ring will resonate in the aromatic region, and the three methyl carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically observed in the range of 1720-1740 cm⁻¹. Other characteristic bands will include C-H stretching vibrations of the methyl groups and aromatic C-H and C=N stretching vibrations of the thiazole ring.[16]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at m/z = 171. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Importance in Drug Discovery and Development

The physicochemical properties of Methyl 2,4-dimethylthiazole-5-carboxylate are not merely academic data points; they are critical determinants of its potential as a drug candidate.[17][18]

  • Solubility and Lipophilicity Balance: A delicate balance between aqueous solubility and lipophilicity is crucial for oral absorption. The predicted logP of the methyl ester suggests good membrane permeability, while its ester functionality may limit aqueous solubility. Formulation strategies may be required to enhance its dissolution.

  • Metabolic Stability: The ester group may be susceptible to hydrolysis by esterases in the body, which could be a metabolic liability or a deliberate design feature for a prodrug approach.

  • Target Engagement: The electronic distribution and steric bulk of the molecule, governed by its functional groups, will dictate its ability to bind to a biological target. The thiazole ring itself is known to participate in various non-covalent interactions within protein binding pockets.[19]

Drug_Development_Logic Properties Physicochemical Properties (Solubility, logP, pKa, etc.) ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Properties->ADME Pharmacodynamics Pharmacodynamics (Target Binding, Efficacy) Properties->Pharmacodynamics Safety Safety & Toxicology ADME->Safety Drug_Candidate Viable Drug Candidate ADME->Drug_Candidate Pharmacodynamics->Safety Pharmacodynamics->Drug_Candidate Safety->Drug_Candidate

Caption: The central role of physicochemical properties in drug development.

Conclusion

Methyl 2,4-dimethylthiazole-5-carboxylate is a molecule of considerable interest, poised at the intersection of a privileged heterocyclic scaffold and desirable physicochemical attributes for drug discovery. While a comprehensive experimental characterization is still forthcoming, a robust understanding of its properties can be gleaned from a careful analysis of its structural analogs and through the application of established predictive and analytical methodologies. This guide has sought to provide a detailed and scientifically grounded overview to aid researchers in their efforts to harness the therapeutic potential of this and related thiazole derivatives.

References

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Exploratory

A Technical Guide to the Spectral Analysis of Methyl 2,4-dimethylthiazole-5-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectral data for Methyl 2,4-dimethylthiazole-5-carboxylate, a key heterocyclic compound with applications in pharmaceutical and agrochemical researc...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for Methyl 2,4-dimethylthiazole-5-carboxylate, a key heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific methyl ester are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for its characterization.

Introduction: The Significance of Thiazole Derivatives

Thiazole rings are a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compounds.[2] Their unique electronic properties and ability to engage in various biological interactions make them a privileged scaffold in drug discovery. The precise characterization of substituted thiazoles, such as Methyl 2,4-dimethylthiazole-5-carboxylate, is paramount for understanding their structure-activity relationships and ensuring their purity and identity in synthetic applications. Spectroscopic techniques like NMR, IR, and MS are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle.[3]

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to understand the molecular architecture of Methyl 2,4-dimethylthiazole-5-carboxylate. The central thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted at positions 2, 4, and 5.

Caption: Molecular structure of Methyl 2,4-dimethylthiazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum of Methyl 2,4-dimethylthiazole-5-carboxylate is expected to exhibit three distinct singlets, corresponding to the three methyl groups in the molecule.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.7Singlet3HC2-CH₃
~ 2.5Singlet3HC4-CH₃
~ 3.8Singlet3HO-CH₃

Rationale and Interpretation:

  • C2-CH₃ and C4-CH₃: The methyl groups attached to the thiazole ring are expected to appear as sharp singlets due to the absence of adjacent protons. Their chemical shifts are influenced by the electronic environment of the heterocyclic ring. Based on data for similar thiazole derivatives, these signals are anticipated in the range of 2.5-2.7 ppm.[4] The electron-withdrawing nature of the adjacent nitrogen atom may cause the C2-methyl protons to be slightly downfield compared to the C4-methyl protons.

  • O-CH₃: The protons of the methyl ester group are in a different chemical environment, being attached to an oxygen atom. This deshielding effect will shift their resonance significantly downfield, typically to around 3.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~ 165C=O (ester)
~ 160C2 (thiazole)
~ 150C4 (thiazole)
~ 125C5 (thiazole)
~ 52O-CH₃
~ 19C2-CH₃
~ 16C4-CH₃

Rationale and Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a chemical shift of approximately 165 ppm.

  • Thiazole Ring Carbons: The carbons of the thiazole ring will have distinct chemical shifts based on their position relative to the heteroatoms. C2, being adjacent to both nitrogen and sulfur, will be the most downfield of the ring carbons. C4 and C5 will appear at intermediate chemical shifts.

  • Methyl Carbons: The methyl carbons will be the most shielded, appearing at the upfield end of the spectrum. The methyl ester carbon (O-CH₃) will be more deshielded than the methyl groups attached to the thiazole ring due to the adjacent oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100MediumC-H stretch (aromatic)
~ 2950MediumC-H stretch (aliphatic)
~ 1720StrongC=O stretch (ester)
~ 1600MediumC=N stretch (thiazole)
~ 1450MediumC=C stretch (thiazole)
~ 1250StrongC-O stretch (ester)

Rationale and Interpretation:

  • C=O Stretch: The most characteristic peak in the IR spectrum will be the strong absorption from the carbonyl group of the methyl ester, expected around 1720 cm⁻¹. This is a key diagnostic peak for this functional group.

  • Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring will give rise to absorptions in the 1600-1450 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches from the thiazole ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will appear just below 3000 cm⁻¹.

  • C-O Stretch: A strong absorption corresponding to the C-O single bond stretch of the ester group is anticipated around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data:

m/zInterpretation
171[M]⁺ (Molecular Ion)
140[M - OCH₃]⁺
112[M - COOCH₃]⁺

Rationale and Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of Methyl 2,4-dimethylthiazole-5-carboxylate, which is 171.21 g/mol .

  • Fragmentation Pattern: The fragmentation of the molecule in the mass spectrometer will likely involve the loss of fragments from the ester group. Common fragmentation pathways would include the loss of the methoxy radical (•OCH₃) to give a fragment at m/z 140, and the loss of the entire carbomethoxy group (•COOCH₃) to yield a fragment at m/z 112.

G cluster_workflow Mass Spectrometry Fragmentation Pathway mol Methyl 2,4-dimethylthiazole-5-carboxylate [M]⁺ m/z = 171 frag1 [M - OCH₃]⁺ m/z = 140 mol->frag1 - •OCH₃ frag2 [M - COOCH₃]⁺ m/z = 112 mol->frag2 - •COOCH₃

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H spectrum and determine the chemical shifts and multiplicities for both ¹H and ¹³C spectra.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution, use a salt plate (e.g., NaCl, KBr).

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for Methyl 2,4-dimethylthiazole-5-carboxylate. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. This guide serves as a valuable resource for researchers working with this compound and other substituted thiazole derivatives, aiding in their synthesis, characterization, and application in various scientific endeavors.

References

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Foundational

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to Methyl 2,4-dimethylthiazole-5-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the plethora of heterocyclic scaffolds, the thiazole nucleus stands out as a "privileged" structure, frequently appearing in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of Methyl 2,4-dimethylthiazole-5-carboxylate, a versatile and highly valuable building block, exploring its synthesis, chemical properties, and strategic applications in the synthesis of complex molecular architectures. As Senior Application Scientists, our aim is to furnish you with not just protocols, but with the underlying chemical principles and field-proven insights to empower your research endeavors.

The Thiazole Scaffold: A Privileged Motif in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its prevalence in numerous FDA-approved drugs and clinical candidates stems from its unique electronic properties and its ability to engage in a variety of intermolecular interactions with biological targets.[1] The inherent aromaticity, coupled with the presence of heteroatoms, allows the thiazole moiety to serve as a versatile scaffold for the design of enzyme inhibitors and receptor modulators. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

Methyl 2,4-dimethylthiazole-5-carboxylate offers a strategically functionalized starting point for the elaboration of diverse chemical libraries. The ester functionality at the 5-position is readily amenable to hydrolysis and subsequent amide coupling reactions, providing a gateway to a vast chemical space. The methyl groups at the 2- and 4-positions, while less commonly functionalized, contribute to the molecule's lipophilicity and can influence its binding orientation within a target's active site.

Synthesis of Methyl 2,4-dimethylthiazole-5-carboxylate: The Hantzsch Thiazole Synthesis

The most classical and reliable method for the construction of the thiazole ring is the Hantzsch thiazole synthesis.[3] This venerable reaction involves the condensation of a thioamide with an α-haloketone.[3] For the synthesis of Methyl 2,4-dimethylthiazole-5-carboxylate, the key starting materials are thioacetamide and methyl 2-chloroacetoacetate .

Mechanistic Insights

The Hantzsch synthesis proceeds through a well-established mechanism involving two key transformations: a cyclization followed by a dehydration.[4] The reaction is typically initiated by the nucleophilic attack of the sulfur atom of thioacetamide on the electrophilic carbon of the α-haloketone (methyl 2-chloroacetoacetate). This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[5] The choice of an alcohol, such as ethanol, as the solvent is strategic as it effectively solvates the reactants and facilitates the reaction progress. The reaction is often carried out under reflux to provide the necessary activation energy for the cyclization and dehydration steps.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Reaction Pathway cluster_product Product Thioacetamide Thioacetamide Nucleophilic_Attack Nucleophilic Attack Thioacetamide->Nucleophilic_Attack Sulfur nucleophile Methyl_2_chloroacetoacetate Methyl 2-chloroacetoacetate Methyl_2_chloroacetoacetate->Nucleophilic_Attack α-haloketone electrophile Intramolecular_Cyclization Intramolecular Cyclization Nucleophilic_Attack->Intramolecular_Cyclization Intermediate formation Dehydration Dehydration Intramolecular_Cyclization->Dehydration Cyclized intermediate Product_Molecule Methyl 2,4-dimethylthiazole-5-carboxylate Dehydration->Product_Molecule Aromatization

Caption: The Hantzsch thiazole synthesis workflow.

Detailed Experimental Protocol

This protocol is an adaptation from established procedures for the Hantzsch synthesis of analogous ethyl esters.[3]

Materials:

  • Thioacetamide

  • Methyl 2-chloroacetoacetate

  • Absolute Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add methyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[3]

    • Remove the ethanol under reduced pressure using a rotary evaporator.[3]

    • Extract the product from the remaining aqueous residue with ethyl acetate.[3]

    • Combine the organic layers and wash with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 2,4-dimethylthiazole-5-carboxylate.

Physicochemical and Spectroscopic Characterization

A thorough characterization of the synthesized building block is crucial for its effective use in subsequent synthetic steps.

Table 1: Physicochemical Properties of Methyl 2,4-dimethylthiazole-5-carboxylate and Related Compounds

PropertyMethyl 2,4-dimethylthiazole-5-carboxylate (Predicted)Ethyl 2,4-dimethylthiazole-5-carboxylate2,4-Dimethylthiazole-5-carboxylic acid
Molecular Formula C₇H₉NO₂SC₈H₁₁NO₂SC₆H₇NO₂S
Molecular Weight 171.22 g/mol 185.25 g/mol 157.19 g/mol
Appearance --Solid
Melting Point --235 °C (decomposes)

Data for Ethyl 2,4-dimethylthiazole-5-carboxylate and 2,4-Dimethylthiazole-5-carboxylic acid obtained from publicly available databases.

Spectroscopic Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show three singlets. Two singlets in the aromatic region corresponding to the methyl groups at the 2- and 4-positions of the thiazole ring, and one singlet in the aliphatic region corresponding to the methyl group of the ester functionality.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two methyl carbons on the thiazole ring, the methyl carbon of the ester, the quaternary carbons of the thiazole ring, and the carbonyl carbon of the ester, which will appear at the most downfield chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations of the methyl groups and C=N and C=C stretching vibrations of the thiazole ring.[6]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the methoxy group from the ester and cleavage of the thiazole ring.

Methyl 2,4-dimethylthiazole-5-carboxylate as a Versatile Synthetic Intermediate

The true value of Methyl 2,4-dimethylthiazole-5-carboxylate lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The ester functionality serves as a convenient handle for a variety of chemical transformations, most notably the formation of amides.

Amide Bond Formation: A Gateway to Bioactive Molecules

The conversion of the methyl ester to an amide is a cornerstone transformation in medicinal chemistry. This is typically achieved through a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a desired amine.

Amide_Formation Methyl_Ester Methyl 2,4-dimethyl- thiazole-5-carboxylate Carboxylic_Acid 2,4-Dimethylthiazole- 5-carboxylic acid Methyl_Ester->Carboxylic_Acid Hydrolysis (e.g., NaOH, H2O/EtOH) Amide_Product N-Substituted 2,4-dimethyl- thiazole-5-carboxamide Carboxylic_Acid->Amide_Product Amide Coupling (e.g., EDC, HOBt) Amine R-NH2 Amine->Amide_Product

Caption: General workflow for the synthesis of N-substituted amides.

The hydrolysis of the methyl ester to 2,4-dimethylthiazole-5-carboxylic acid can be readily accomplished by saponification using a base such as sodium hydroxide in a mixture of water and ethanol.[7]

Experimental Protocol for Saponification:

  • Reaction Setup: Dissolve Methyl 2,4-dimethylthiazole-5-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.[7]

  • Work-up:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry.

The resulting carboxylic acid can then be coupled with a wide variety of primary or secondary amines to generate a library of N-substituted 2,4-dimethylthiazole-5-carboxamides. This transformation is typically facilitated by a peptide coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid for nucleophilic attack by the amine.

General Protocol for Amide Coupling:

  • Activation: In an appropriate solvent (e.g., DMF or CH₂Cl₂), combine 2,4-dimethylthiazole-5-carboxylic acid, the desired amine (1.0-1.2 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as determined by TLC.

  • Work-up and Purification: The reaction is typically worked up by washing with aqueous solutions to remove the coupling reagents and byproducts. The crude amide can then be purified by column chromatography or recrystallization.

The vast array of commercially available amines allows for the rapid generation of diverse libraries of thiazole-5-carboxamides, which can then be screened for biological activity. This strategy has been successfully employed in the development of various kinase inhibitors for cancer therapy.[2][8]

Applications in the Synthesis of Kinase Inhibitors

The 2,4-dimethylthiazole-5-carboxamide scaffold is a key pharmacophore in a number of potent and selective kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By systematically modifying the substituent on the amide nitrogen, researchers can fine-tune the inhibitor's potency and selectivity for a specific kinase target.

For instance, derivatives of 2-amino-4-methylthiazole-5-carboxylate have been synthesized and evaluated as inhibitors of monoacylglycerol lipase (MAGL), a target in cancer therapy.[9] This highlights the potential of the thiazole-5-carboxylate core in generating compounds with significant therapeutic potential.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling Methyl 2,4-dimethylthiazole-5-carboxylate and its derivatives. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Methyl 2,4-dimethylthiazole-5-carboxylate is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction and the ease of functionalization of its ester group make it an ideal starting point for the construction of diverse molecular libraries. The demonstrated biological activity of the thiazole-5-carboxamide scaffold, particularly in the realm of kinase inhibition, underscores the importance of this building block in the ongoing quest for novel therapeutic agents. This guide has provided a comprehensive overview of the synthesis, characterization, and application of Methyl 2,4-dimethylthiazole-5-carboxylate, with the aim of empowering researchers to leverage this powerful tool in their own synthetic endeavors.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • 2,4-Dimethylthiazole. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

  • Process for the preparation of 2-methylthiazole-5-carboxylates. (1999, March 9). Google Patents.
  • Preparation of 4-methyl thiazole-5-carboxyl acid. (2009, July 8). Google Patents.
  • A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021, December 28). PubMed. Retrieved January 25, 2026, from [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016, April 13). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (2025, August 8). ResearchGate. Retrieved January 25, 2026, from [Link]

  • The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. (2023, August 4). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Dove Press. Retrieved January 25, 2026, from [Link]

Sources

Exploratory

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic History of 2,4-Dimethylthiazole-5-carboxylates

For researchers, scientists, and professionals in the field of drug development, the thiazole ring represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the thiazole ring represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Among the vast family of thiazole derivatives, 2,4-dimethylthiazole-5-carboxylates have emerged as a cornerstone subclass, serving as a versatile intermediate in the synthesis of a multitude of bioactive molecules. This technical guide delves into the historical discovery, core synthetic methodologies, and pivotal applications of these compounds, providing field-proven insights into their enduring relevance in medicinal chemistry.

I. A Historical Perspective: From Hantzsch's Pioneering Work to a Modern Mainstay

The story of 2,4-dimethylthiazole-5-carboxylates is intrinsically linked to the broader history of thiazole synthesis, which dates back to the late 19th century. The foundational chemistry for creating these aromatic nitrogen heterocycles was laid by Arthur Hantzsch in 1887.[3] His eponymous reaction, the Hantzsch thiazole synthesis, provided a robust and versatile method for constructing the thiazole ring from simple, readily available starting materials.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide.[4][5]

While Hantzsch's initial work focused on the fundamental synthesis of the thiazole core, subsequent research by numerous chemists expanded its application, leading to the preparation of a wide array of substituted thiazoles, including the 2,4-dimethylthiazole-5-carboxylate scaffold. The enduring utility of this particular substitution pattern lies in the strategic placement of functional groups that allow for further molecular elaboration, a key feature for generating libraries of compounds in drug discovery campaigns.

II. The Cornerstone of Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and widely employed method for the synthesis of ethyl 2,4-dimethylthiazole-5-carboxylate is the Hantzsch thiazole synthesis.[2][5] This reaction exemplifies a classic condensation reaction that proceeds with high efficiency.[4]

Reaction Principle: The synthesis involves the reaction between ethyl 2-chloroacetoacetate (the α-haloketone component) and thioacetamide (the thioamide).[5] The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[5]

Detailed Experimental Protocol: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[5]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thioacetamide

  • Absolute Ethanol

  • Saturated aqueous solution of sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.[5]

  • Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.[2][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.[2][5]

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.[5]

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).[5]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[5]

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can then be purified by column chromatography on silica gel.[5]

Causality Behind Experimental Choices:

  • Solvent: Absolute ethanol is a common choice as it effectively dissolves both reactants and facilitates the reaction at a convenient reflux temperature.

  • Temperature: Refluxing ensures a sufficient reaction rate without causing significant decomposition of the reactants or product.[6]

  • Neutralization: The addition of sodium bicarbonate is crucial to quench any remaining acid generated during the reaction, which could otherwise lead to unwanted side products.[6]

  • Purification: Column chromatography is a standard and effective method for isolating the target compound from unreacted starting materials and any byproducts.

Hantzsch Synthesis Reaction Mechanism

The mechanism of the Hantzsch thiazole synthesis is a well-established, multi-step process.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thioacetamide Thioacetamide SN2 S-Alkylation (SN2) Thioacetamide->SN2 AlphaHaloKetone Ethyl 2-chloroacetoacetate AlphaHaloKetone->SN2 Cyclization Intramolecular Cyclization SN2->Cyclization Forms intermediate Dehydration Dehydration Cyclization->Dehydration Forms cyclic intermediate Thiazole Ethyl 2,4-dimethylthiazole-5-carboxylate Dehydration->Thiazole Aromatization

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

III. Derivatization and Further Applications

The true utility of 2,4-dimethylthiazole-5-carboxylates in drug discovery lies in their capacity for further chemical modification. The ester functionality at the 5-position is a prime handle for derivatization.[2]

Hydrolysis to 2,4-Dimethylthiazole-5-carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to form amides.[2]

General Hydrolysis Protocol:

  • The ethyl 2,4-dimethylthiazole-5-carboxylate is refluxed in a mixture of aqueous sodium hydroxide or lithium hydroxide and an alcohol such as ethanol.[1][7]

  • After the reaction is complete (monitored by TLC), the alcohol is removed under reduced pressure.[7]

  • The aqueous solution is then acidified with an acid like hydrochloric acid to precipitate the carboxylic acid.[2][7]

  • The solid 2,4-dimethylthiazole-5-carboxylic acid is then collected by filtration, washed, and dried.[2]

This straightforward conversion opens up a vast chemical space for the synthesis of diverse amide libraries, a common strategy in lead optimization.

IV. Applications in Drug Discovery and Development

The 2,4-dimethylthiazole-5-carboxylate scaffold is a key component in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

A Case Study: Febuxostat

A prominent example of a marketed drug featuring this core structure is Febuxostat . Febuxostat is a potent and selective inhibitor of xanthine oxidase, used for the treatment of hyperuricemia in patients with gout.[8] The initial discovery and development of Febuxostat highlighted the importance of the 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid structure for its therapeutic effect.[8]

Thiazole Carboxamides as Kinase Inhibitors

Derivatives of thiazole carboxamides have been extensively investigated as inhibitors of various protein kinases, which are critical targets in cancer therapy.[1] For instance, a series of 2-substituted thiazole carboxamides were identified as potent inhibitors of all three isoforms of Akt kinases (Akt1, Akt2, and Akt3).[9] These compounds demonstrated strong antiproliferative activity in prostate cancer cells, underscoring the potential of this scaffold in developing novel anticancer agents.[9]

Inhibition of Monoacylglycerol Lipase (MAGL)

More recently, 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and identified as selective inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system and a target in cancer therapy.[10][11] Certain compounds from this class exhibited potent MAGL inhibition and significant growth inhibition against various cancer cell lines in the National Cancer Institute's 60-cell line screen.[10][11]

General Workflow for Drug Discovery from 2,4-Dimethylthiazole-5-carboxylate

Drug_Discovery_Workflow Start Ethyl 2,4-dimethylthiazole-5-carboxylate Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis AmideCoupling Amide Coupling with Diverse Amines Hydrolysis->AmideCoupling Library Library of Thiazole Carboxamides AmideCoupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Sources

Foundational

A Technical Guide to the Commercial Availability and Application of 2,4-Dimethylthiazole-5-Carboxylate Derivatives for Research and Development

Abstract: This technical guide provides an in-depth analysis of Methyl 2,4-dimethylthiazole-5-carboxylate and its closely related, more commercially prevalent derivatives, Ethyl 2,4-dimethylthiazole-5-carboxylate and 2,4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of Methyl 2,4-dimethylthiazole-5-carboxylate and its closely related, more commercially prevalent derivatives, Ethyl 2,4-dimethylthiazole-5-carboxylate and 2,4-Dimethylthiazole-5-carboxylic acid. The thiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing the commercial availability, physicochemical properties, synthesis protocols, and key applications of these valuable chemical building blocks. By synthesizing technical data with practical, field-proven insights, this guide explains the causality behind synthetic choices and highlights the potential of these molecules in modern research, particularly in the development of novel therapeutics.

Introduction: The Significance of the 2,4-Dimethylthiazole-5-Carboxylate Scaffold

The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry.[2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive core for designing enzyme inhibitors and receptor modulators.[1] The 2,4-dimethylthiazole-5-carboxylate framework, in particular, offers a versatile and readily modifiable starting point for synthesizing diverse chemical libraries.

While the user's query specified the methyl ester, a thorough market analysis reveals that its close analog, Ethyl 2,4-dimethylthiazole-5-carboxylate (CAS No. 7210-77-7) , and its hydrolysis product, 2,4-Dimethylthiazole-5-carboxylic acid (CAS No. 53137-27-2) , are the most widely available and referenced compounds in this class. The ester functionality at the 5-position can be easily hydrolyzed to the corresponding carboxylic acid, which serves as a critical handle for coupling with various amines to form a wide array of amide derivatives.[1] This guide will focus on these two commercially accessible and synthetically pivotal compounds.

Physicochemical Properties and Identification

Accurate identification is paramount for experimental reproducibility. The key properties of the ethyl ester and its corresponding carboxylic acid are summarized below.

PropertyEthyl 2,4-dimethylthiazole-5-carboxylate2,4-Dimethylthiazole-5-carboxylic acid
CAS Number 7210-77-7[3]53137-27-2
Molecular Formula C₈H₁₁NO₂S[3]C₆H₇NO₂S
Molecular Weight 185.24 g/mol [3]157.19 g/mol
Appearance Off-white to light brown solid[3]Solid
Melting Point Not specified235 °C (decomposes)
SMILES CCOC(=O)C1=C(N=C(S1)C)C[4]Cc1nc(C)c(s1)C(O)=O
InChI Key BXOIIRQIGYJTTB-UHFFFAOYSA-N[4]MQGBARXPCXAFRZ-UHFFFAOYSA-N

Commercial Availability and Procurement

These compounds are readily available from a variety of chemical suppliers specializing in building blocks for research and development. They are typically offered in high purity, suitable for synthetic and screening applications. Researchers should note that availability and stock levels can vary.

SupplierRepresentative Product Name(s)Typical Purity
MedChemExpress Ethyl-2,4-dimethyl-thiazole-5-carboxylate≥98.0%[3]
Sigma-Aldrich 2,4-Dimethylthiazole-5-carboxylic acid97%
Biosynth 2,4-Dimethylthiazole-5-carboxylic AcidNot specified[5]
BenchChem Ethyl 2,4-dimethylthiazole-5-carboxylateNot specified[1]

Synthesis and Derivatization Strategies

Understanding the synthesis of the thiazole core and its subsequent modification is crucial for any research program that requires novel derivatives. The following sections detail the most common and reliable synthetic methodologies.

Core Synthesis: The Hantzsch Thiazole Synthesis

The foundational method for creating the 2,4-dimethylthiazole-5-carboxylate core is the Hantzsch thiazole synthesis.[1] This robust and high-yielding reaction involves the condensation of a thioamide with an α-halocarbonyl compound.

Causality of Experimental Choice: This method is favored due to its reliability, broad substrate scope, and the commercial availability of the starting materials. For the synthesis of the target ethyl ester, thioacetamide is reacted with ethyl 2-chloroacetoacetate. The reaction proceeds via an initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis cluster_reaction Hantzsch Condensation start_materials Starting Materials thioacetamide Thioacetamide start_materials->thioacetamide haloketone Ethyl 2-chloroacetoacetate start_materials->haloketone product Ethyl 2,4-dimethylthiazole-5-carboxylate thioacetamide->product haloketone->product

Caption: General workflow for the Hantzsch thiazole synthesis.

Key Derivatization: Ester Hydrolysis

The ethyl ester is a stable intermediate, but the carboxylic acid is often the more versatile functional group for further elaboration, particularly for amide library synthesis. The conversion is typically achieved through base-mediated hydrolysis.

Trustworthiness of Protocol: The following protocol is a self-validating system based on established literature procedures.[6] The progress can be monitored by Thin Layer Chromatography (TLC), and the final product can be validated by measuring its melting point and acquiring NMR spectra.

Experimental Protocol: Hydrolysis of Ethyl 2,4-dimethylthiazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2,4-dimethylthiazole-5-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide (NaOH).[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The saponification process converts the ester to its sodium carboxylate salt.[6]

  • Solvent Removal: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[6]

  • Work-up: Extract the remaining aqueous solution with ethyl acetate to remove any unreacted starting material or non-polar impurities. The desired carboxylate salt will remain in the aqueous layer.[6]

  • Acidification: Carefully acidify the aqueous layer to pH 3 using 10% hydrochloric acid (HCl). This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution.[6]

  • Isolation: Isolate the resulting solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield pure 2,4-Dimethylthiazole-5-carboxylic acid.

Hydrolysis_Workflow start Ethyl Ester step1 1. NaOH, EtOH/H₂O 2. Reflux (4h) start->step1 intermediate Sodium Carboxylate (in aqueous solution) step1->intermediate step2 Acidification (HCl, pH 3) intermediate->step2 product Carboxylic Acid (Precipitate) step2->product

Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.

Key Applications in Drug Discovery and Chemical Research

The 2,4-dimethylthiazole-5-carboxylate scaffold is not just a synthetic curiosity; it is a validated precursor for biologically active molecules.

  • Versatile Building Block: The ester and acid serve as key intermediates in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[7]

  • Precursor to Therapeutics: Structurally related compounds, such as 4-methylthiazole-5-carboxylic acid, are key intermediates in the industrial synthesis of Febuxostat, a xanthine oxidase inhibitor used for the treatment of gout.[8] This highlights the scaffold's acceptance and utility in producing marketable drugs.

  • Foundation for Bioactive Agents: The broader thiazole carboxamide class, readily accessible from the carboxylic acid, has been investigated for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][9]

Applications cluster_examples Potential Therapeutic Areas core 2,4-Dimethylthiazole-5- carboxylate Scaffold derivatization Synthetic Derivatization (e.g., Amide Coupling) core->derivatization bioactive Bioactive Molecules derivatization->bioactive inhibitors Enzyme Inhibitors (e.g., Kinase, XO) bioactive->inhibitors e.g. antioxidants Antioxidant Agents bioactive->antioxidants e.g. anticancer Anticancer Agents bioactive->anticancer e.g.

Caption: Logical relationship from the core scaffold to potential applications.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. The ethyl ester, in particular, has documented hazard classifications.

Hazard ClassGHS Hazard StatementSource
Skin IrritationH315: Causes skin irritation[4]
Eye IrritationH319: Causes serious eye irritation[4]
Respiratory IrritationH335: May cause respiratory irritation[4]

Recommended Handling and Storage:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors.[10][11] Wash hands thoroughly after handling.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11]

Conclusion

Methyl 2,4-dimethylthiazole-5-carboxylate and its more accessible ethyl ester and carboxylic acid derivatives are powerful and versatile tools for chemical research and drug development. Their commercial availability from reputable suppliers, coupled with well-established synthetic routes for derivatization, provides researchers with a reliable platform for innovation. The proven success of the thiazole scaffold in approved therapeutics underscores the potential of these building blocks to contribute to the discovery of the next generation of medicines.

References

  • 2,4-Dimethylthiazole. Organic Syntheses.
  • 2,4-dimethyl thiazole, 541-58-2. The Good Scents Company.
  • 2,4-Dimethylthiazole-5-carboxylic Acid | 53137-27-2. Biosynth.
  • Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Ethyl-2,4-dimethyl-thiazole-5-carboxyl
  • 2,4-Dimethylthiazole-5-carboxylic acid 97% 53137-27-2. Sigma-Aldrich.
  • Methyl thiazole-5-carboxyl
  • 2,4-Dimethylthiazole | C5H7NS | CID 10934.
  • 2,4-Dimethylthiazole-5-carboxylic acid synthesis. ChemicalBook.
  • SAFETY DATA SHEET - Ethyl 2,4-dimethylthiazole-5-carboxyl
  • Ethyl 2,4-dimethylthiazole-5-carboxylate: A Versatile Intermediate for the Synthesis of Bioactive Compounds. BenchChem.
  • Ethyl 2,4-dimethylthiazole-5-carboxylate | C8H11NO2S | CID 603810.
  • SAFETY DATA SHEET - 2,4-Dimethylthiazole. Fisher Scientific.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.
  • SAFETY DATA SHEET - Ethyl 2-methyl-1,3-thiazole-4-carboxyl
  • ethyl-2 4-methyl thiazole safety d
  • Safety Data Sheet - Methylisothiazolinone. Cayman Chemical.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Hantzsch Synthesis of Methyl 2,4-dimethylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis The thiazole motif is a cornerstone in medicinal chemistry, appearing in a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis

The thiazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities. The Hantzsch thiazole synthesis, a classic condensation reaction, remains a highly reliable and versatile method for constructing this essential heterocyclic ring system.[1] This application note provides a detailed, field-proven protocol for the synthesis of Methyl 2,4-dimethylthiazole-5-carboxylate, a valuable building block in the development of novel therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide comprehensive characterization data.

Reaction Principle: A Mechanistic Overview

The Hantzsch thiazole synthesis fundamentally involves the reaction of an α-haloketone with a thioamide.[1] In this specific protocol for Methyl 2,4-dimethylthiazole-5-carboxylate, the key starting materials are methyl 2-chloroacetoacetate (the α-haloketone component) and thioacetamide.

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen in the α-haloketone. This initial step is an SN2 reaction, resulting in the formation of an S-alkylated intermediate.

  • Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization forms a five-membered ring intermediate.

  • Dehydration: The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate, leading to the formation of the stable, aromatic thiazole ring.

This sequence of reactions provides a high-yielding and straightforward route to a diverse range of substituted thiazoles.

Experimental Workflow

The overall experimental workflow for the synthesis of Methyl 2,4-dimethylthiazole-5-carboxylate is depicted in the following diagram.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Starting Materials: - Methyl 2-chloroacetoacetate - Thioacetamide - Ethanol mix Mixing of Reactants start->mix reflux Heating under Reflux mix->reflux monitor TLC Monitoring reflux->monitor cool Cooling to RT monitor->cool neutralize Neutralization (NaHCO₃) cool->neutralize evap Solvent Removal neutralize->evap extract Extraction (EtOAc) evap->extract purify Column Chromatography extract->purify analyze Spectroscopic Analysis (NMR, MS) purify->analyze end Methyl 2,4-dimethylthiazole- 5-carboxylate analyze->end

Caption: General laboratory workflow for the Hantzsch synthesis of Methyl 2,4-dimethylthiazole-5-carboxylate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Hantzsch synthesis of analogous thiazole derivatives.[1]

Materials and Reagents
ReagentFormulaMW ( g/mol )M/VMolesPuritySupplier
Methyl 2-chloroacetoacetateC₅H₇ClO₃150.561.51 g10 mmol≥97%Sigma-Aldrich
ThioacetamideC₂H₅NS75.130.75 g10 mmol≥98%Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.0720 mL-≥99.5%Fisher Scientific
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01As needed---
Ethyl AcetateC₄H₈O₂88.11As needed-HPLC gradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-GranularVWR
Silica GelSiO₂60.08As needed-60 Å, 230-400 meshSigma-Aldrich
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-chloroacetoacetate (1.51 g, 10 mmol) and thioacetamide (0.75 g, 10 mmol) in absolute ethanol (20 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%) to afford Methyl 2,4-dimethylthiazole-5-carboxylate as a solid.

Product Characterization

The structure of the synthesized Methyl 2,4-dimethylthiazole-5-carboxylate should be confirmed by spectroscopic methods.

Expected ¹H NMR Data (400 MHz, CDCl₃):

  • δ ~3.80 (s, 3H, -OCH₃)

  • δ ~2.70 (s, 3H, thiazole-C2-CH₃)

  • δ ~2.60 (s, 3H, thiazole-C4-CH₃)

Expected ¹³C NMR Data (100 MHz, CDCl₃):

  • δ ~165.0 (C=O, ester)

  • δ ~162.0 (C2-thiazole)

  • δ ~155.0 (C4-thiazole)

  • δ ~115.0 (C5-thiazole)

  • δ ~51.0 (-OCH₃)

  • δ ~19.0 (C2-CH₃)

  • δ ~16.0 (C4-CH₃)

Expected Mass Spectrometry Data (EI-MS):

  • m/z (%): 171 (M⁺), 140, 112, 42.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reaction time or temperature.Continue refluxing for an additional 1-2 hours and monitor by TLC. Ensure the heating mantle is at the correct temperature.
Low Yield Incomplete reaction or loss of product during work-up.Ensure complete extraction from the aqueous layer. Be careful not to discard the organic layer during washes.
Impure Product Incomplete reaction or presence of side products.Optimize the column chromatography conditions. A slower gradient or a different solvent system may be required.

Safety Precautions

  • Thioacetamide is a suspected carcinogen and hepatotoxin. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Methyl 2-chloroacetoacetate is a lachrymator and corrosive. Handle in a fume hood and avoid contact with skin and eyes.

  • Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.

Conclusion

The Hantzsch thiazole synthesis offers an efficient and reliable method for the preparation of Methyl 2,4-dimethylthiazole-5-carboxylate. The protocol outlined in this application note is straightforward and can be readily implemented in a standard organic chemistry laboratory. This versatile building block can be utilized in the synthesis of a wide array of more complex molecules for drug discovery and development.

References

Sources

Application

Application Notes and Protocols for the Amide Coupling of 2,4-Dimethylthiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Thiazole Amides in Medicinal Chemistry The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiazole Amides in Medicinal Chemistry

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in the design of bioactive molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The amide bond, being the key linkage in peptides and proteins, is another fundamental functional group in pharmaceuticals.[5] The synthesis of thiazole-containing amides, therefore, represents a critical transformation in the development of novel therapeutics.[6][7]

This application note provides a comprehensive guide to the experimental procedure for the amide coupling of 2,4-dimethylthiazole-5-carboxylic acid, a derivative of Methyl 2,4-dimethylthiazole-5-carboxylate. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and discuss the underlying reaction mechanisms. This guide is designed to be a practical resource for researchers in organic and medicinal chemistry, offering both a reliable experimental procedure and a deeper understanding of the principles of amide bond formation.

Part 1: Synthesis of 2,4-Dimethylthiazole-5-carboxylic Acid

The starting material for the amide coupling is the carboxylic acid, which can be readily prepared by the hydrolysis of the corresponding methyl ester, Methyl 2,4-dimethylthiazole-5-carboxylate.

Protocol 1: Hydrolysis of Methyl 2,4-dimethylthiazole-5-carboxylate

This protocol describes the saponification of the methyl ester to yield the desired carboxylic acid.

Materials:

  • Methyl 2,4-dimethylthiazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 2,4-dimethylthiazole-5-carboxylate (1.0 equiv) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Acidify the aqueous layer to pH 3 with 10% aqueous hydrochloric acid.

  • Evaporate the mixture to dryness under reduced pressure.

  • To the resulting solid, add methanol to dissolve the carboxylic acid, leaving behind the insoluble sodium chloride.

  • Filter off the sodium chloride and concentrate the methanolic solution under reduced pressure to afford the pure 2,4-dimethylthiazole-5-carboxylic acid.[6]

Part 2: Amide Coupling of 2,4-Dimethylthiazole-5-carboxylic Acid

With the carboxylic acid in hand, we can proceed to the amide coupling reaction. The following protocol utilizes the well-established and cost-effective EDC/HOBt coupling system. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) is a water-soluble carbodiimide that activates the carboxylic acid, while 1-Hydroxybenzotriazole (HOBt) is an additive that minimizes side reactions and racemization.[8][9]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol details the coupling of 2,4-dimethylthiazole-5-carboxylic acid with a representative primary amine, benzylamine.

Materials:

  • 2,4-Dimethylthiazole-5-carboxylic acid

  • Benzylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Parameters:

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (for 1 mmol scale)
2,4-Dimethylthiazole-5-carboxylic acid1.0157.18157.2 mg (1.0 mmol)
Benzylamine1.1107.15117.9 mg (1.1 mmol)
EDC·HCl1.2191.70230.0 mg (1.2 mmol)
HOBt1.1135.12148.6 mg (1.1 mmol)
DIPEA2.5129.24433 µL (2.5 mmol)
Anhydrous DCM--10 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4-dimethylthiazole-5-carboxylic acid (1.0 equiv) and HOBt (1.1 equiv).

  • Dissolve the solids in anhydrous DCM (or DMF).

  • Add the benzylamine (1.1 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Add DIPEA (2.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[8][10][11]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[8][12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[8]

The Causality Behind the Experimental Choices
  • Choice of Coupling Reagents (EDC/HOBt): The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures to remove water, which is often incompatible with complex molecules.[13] Coupling reagents like EDC activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[11][13] The addition of HOBt is crucial as it intercepts the highly reactive O-acylisourea intermediate to form an active ester. This HOBt-ester is more stable, less prone to side reactions like N-acylurea formation, and reacts efficiently with the amine to form the desired amide.[9]

  • Role of the Base (DIPEA): A non-nucleophilic base like DIPEA is essential to neutralize the hydrochloride salt of EDC and the HOBt, and to deprotonate the amine, thereby increasing its nucleophilicity.[9]

  • Solvent Selection (DCM/DMF): Anhydrous polar aprotic solvents like DCM or DMF are used to dissolve the reactants and facilitate the reaction. DMF is often preferred for its high polarity, which can enhance the reaction rate, but DCM is easier to remove during work-up.[8][9]

  • Work-up Procedure: The aqueous work-up is designed to remove the byproducts and unreacted reagents. The acidic wash (1N HCl) removes the basic DIPEA and any remaining unreacted amine. The basic wash (saturated NaHCO₃) removes the acidic HOBt and any unreacted carboxylic acid. The brine wash helps to remove any residual water from the organic layer.[8][12]

Part 3: Mechanistic Insights and Workflow Visualization

The Mechanism of EDC/HOBt Mediated Amide Coupling

The reaction proceeds through a series of well-defined steps:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[9]

  • Formation of the HOBt Active Ester: The nucleophilic HOBt rapidly reacts with the O-acylisourea intermediate to form an HOBt active ester and the water-soluble urea byproduct.[8][9]

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt active ester, leading to the formation of a tetrahedral intermediate.

  • Formation of the Amide Bond: The tetrahedral intermediate collapses, eliminating HOBt and forming the stable amide bond.

EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide HOBt_regen HOBt (regenerated) Amide->HOBt_regen

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Alternative Coupling Reagent: HATU

For sterically hindered substrates or electron-deficient amines where the EDC/HOBt system may be sluggish, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed.[4] HATU, in the presence of a base, reacts with the carboxylic acid to form a highly reactive OAt-active ester, which then readily couples with the amine.[12][14][15]

Experimental Workflow

The entire process, from starting materials to the purified product, can be visualized as a streamlined workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Analysis Start Methyl 2,4-dimethylthiazole- 5-carboxylate Hydrolysis Hydrolysis (NaOH, EtOH/H2O) Start->Hydrolysis Carboxylic_Acid 2,4-Dimethylthiazole- 5-carboxylic Acid Hydrolysis->Carboxylic_Acid Coupling Amide Coupling (EDC, HOBt, DIPEA, DCM) Carboxylic_Acid->Coupling Amine Amine (e.g., Benzylamine) Amine->Coupling Reaction_Mixture Crude Reaction Mixture Coupling->Reaction_Mixture TLC TLC Monitoring Coupling->TLC Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction_Mixture->Workup Drying Drying (Na2SO4) Workup->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Pure_Product Pure Amide Product Chromatography->Pure_Product LCMS LC-MS Analysis Pure_Product->LCMS NMR NMR Spectroscopy Pure_Product->NMR

Caption: Overall experimental workflow for the synthesis of thiazole amides.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Z-L-Phg-Val-OMe. Organic Syntheses. [Link]

  • 2,4-Dimethylthiazole. Organic Syntheses. [Link]

  • Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. National Institutes of Health. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Amide Workup. Biofilm Inhibitor Synthesis. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • The Action of Thionyl Chloride on 2 : 4-Dimethylthiccxole-5-carboxylic Acid. RSC Publishing. [Link]

  • TLC seperation of carboxylix acid, amine, and the amide product. Reddit. [Link]

  • coupling reaction using EDC/HOBt. Reddit. [Link]

  • Removing intermediates from amide coupling?. ResearchGate. [Link]

  • Processes for preparing thiazole carboxylic acids.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central. [Link]

  • HATU. Wikipedia. [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Hantzsch Thiazole Synthesis: A Technical Support Center for Optimizing Yields

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this fun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this fundamental reaction. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the insights needed to overcome common challenges and achieve high yields.

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone of heterocyclic chemistry, providing a reliable route to a wide variety of thiazole derivatives.[1] These structures are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active compounds. The reaction classically involves the condensation of an α-haloketone with a thioamide.[1][2] While often high-yielding, the synthesis can be prone to low yields if not properly optimized.[1][2] This guide will address the common pitfalls and provide actionable solutions.

Core Reaction Mechanism: A Foundation for Troubleshooting

Understanding the reaction mechanism is critical for effective troubleshooting. The Hantzsch synthesis proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazoline Thiazoline Intermediate Intermediate2->Thiazoline Dehydration (-H2O) Thiazole Thiazole Product Thiazoline->Thiazole Aromatization Isomer_Formation Intermediate Common Intermediate AminoThiazole 2-Amino Thiazole (Desired Product) Intermediate->AminoThiazole Neutral/Basic Conditions IminoThiazoline 2-Imino-2,3-dihydrothiazole (Byproduct) Intermediate->IminoThiazoline Acidic Conditions

Sources

Optimization

stability issues of Methyl 2,4-dimethylthiazole-5-carboxylate under different conditions

Welcome to the technical support center for Methyl 2,4-dimethylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2,4-dimethylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction

Methyl 2,4-dimethylthiazole-5-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its stability profile under different experimental conditions is critical for obtaining reliable and reproducible results. This guide provides insights into potential stability issues and offers practical solutions to mitigate them.

Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during the handling and use of Methyl 2,4-dimethylthiazole-5-carboxylate, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low assay or presence of impurities in starting material Improper storage or handling.Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Inconsistent reaction yields Degradation of the compound in the reaction medium.Assess the compatibility of the compound with all reaction components prior to scaling up. Use a stability-indicating analytical method to monitor the integrity of the compound throughout the reaction.
Appearance of unknown peaks in chromatograms Degradation of the compound under analytical conditions.Ensure the mobile phase pH is compatible with the compound's stability. Avoid high temperatures during analysis.
Discoloration of the compound upon storage Photodegradation or oxidation.Store in an amber vial, protected from light. Consider storing under an inert gas like argon or nitrogen.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of Methyl 2,4-dimethylthiazole-5-carboxylate.

Q1: How stable is Methyl 2,4-dimethylthiazole-5-carboxylate in aqueous solutions at different pH values?

The ester functional group in Methyl 2,4-dimethylthiazole-5-carboxylate is susceptible to hydrolysis, particularly under acidic and basic conditions. The thiazole ring itself is generally stable under neutral and mildly acidic conditions but can be sensitive to strong acids and bases, especially at elevated temperatures.

  • Acidic Conditions (pH < 4): The ester can undergo acid-catalyzed hydrolysis to form 2,4-dimethylthiazole-5-carboxylic acid and methanol. The rate of hydrolysis is dependent on both pH and temperature.

  • Neutral Conditions (pH 6-8): The compound exhibits its greatest stability in this range. However, prolonged exposure to aqueous neutral solutions at elevated temperatures can still lead to slow hydrolysis.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the ester is significantly faster than in acidic or neutral conditions. Refluxing the corresponding ethyl ester with aqueous sodium hydroxide is a known method for its saponification to the carboxylic acid, indicating the lability of the ester group under these conditions.[1]

Q2: What is the primary degradation pathway for this compound?

The most probable degradation pathway under aqueous conditions is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2,4-dimethylthiazole-5-carboxylic acid.

start Methyl 2,4-dimethylthiazole-5-carboxylate end 2,4-Dimethylthiazole-5-carboxylic Acid + Methanol start->end Hydrolysis (H+ or OH-)

Caption: Primary degradation pathway of Methyl 2,4-dimethylthiazole-5-carboxylate.

Q3: Is Methyl 2,4-dimethylthiazole-5-carboxylate sensitive to light?
Q4: How should I properly store Methyl 2,4-dimethylthiazole-5-carboxylate?

To ensure the long-term stability of Methyl 2,4-dimethylthiazole-5-carboxylate, it is recommended to:

  • Store in a cool, dry place: Recommended storage is typically at 2-8°C.

  • Protect from light: Use an amber or opaque container.

  • Store under an inert atmosphere: For long-term storage, flushing the container with argon or nitrogen can prevent oxidative degradation.

  • Avoid moisture: The compound can be hygroscopic, and moisture can facilitate hydrolysis.[3]

Q5: What are the expected degradation products under oxidative stress?

Thiazole derivatives can be susceptible to oxidation. While specific degradation products for Methyl 2,4-dimethylthiazole-5-carboxylate are not documented in the literature, potential oxidative degradation could involve the thiazole ring. Forced degradation studies on thiazole derivatives have shown their susceptibility to oxidative stress.[4] Advanced oxidation processes on other thiazole pollutants have shown degradation pathways that include demethylation and ring opening.[5]

Experimental Protocols

To assist in determining the stability of your specific batch of Methyl 2,4-dimethylthiazole-5-carboxylate, the following forced degradation study protocols can be employed. These studies are designed to intentionally degrade the sample to identify potential degradation products and develop stability-indicating analytical methods.[6]

Protocol 1: Forced Degradation Study Workflow

This workflow outlines the general steps for conducting a forced degradation study.

start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress neutralize Neutralize/Quench Reaction stress->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC) neutralize->analyze characterize Characterize Degradation Products (e.g., LC-MS) analyze->characterize

Caption: General workflow for a forced degradation study.

Protocol 2: Step-by-Step Forced Degradation Experiments

Objective: To generate potential degradation products of Methyl 2,4-dimethylthiazole-5-carboxylate under various stress conditions.

Materials:

  • Methyl 2,4-dimethylthiazole-5-carboxylate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • LC-MS system for peak identification

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 2,4-dimethylthiazole-5-carboxylate in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 2 hours.

    • At appropriate time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in methanol, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in methanol) in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a defined period.

    • Simultaneously, keep a control sample in the dark.

    • At appropriate time points, analyze both the exposed and control samples by HPLC.

  • Analysis:

    • Analyze all samples using a suitable stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

    • Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Data Summary

The following table provides a hypothetical summary of expected degradation under forced conditions. Actual results may vary.

Stress Condition Reagent/Condition Time Expected Degradation (%) Major Degradation Product
Acid Hydrolysis0.1 N HCl24 h at 60°C15-25%2,4-Dimethylthiazole-5-carboxylic acid
Base Hydrolysis0.1 N NaOH2 h at RT>90%2,4-Dimethylthiazole-5-carboxylic acid
Oxidation3% H₂O₂24 h at RT10-20%Oxidized thiazole ring products
ThermalSolid48 h at 80°C<5%-
PhotolyticSolutionICH Q1B5-15%Photodegradation products

References

  • Organic Syntheses, Coll. Vol. 3, p.326 (1955); Vol. 25, p.35 (1945). Available at: [Link]

  • PubChem Compound Summary for CID 603810, Ethyl 2,4-dimethylthiazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397.
  • Baig, M. R., et al. (2018). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 158, 28-36.
  • Alsante, K. M., et al. (2014). AAPS PharmSciTech, 15(1), 177–195.
  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-168.
  • Ahmadi, F., et al. (2020).

Sources

Troubleshooting

Technical Support Center: Scale-Up of Methyl 2,4-dimethylthiazole-5-carboxylate Production

Welcome to the technical support center for the synthesis and scale-up of Methyl 2,4-dimethylthiazole-5-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 2,4-dimethylthiazole-5-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, experience-based answers to the critical challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Our focus is on anticipating problems, understanding the underlying chemistry, and providing robust, actionable solutions.

Methyl 2,4-dimethylthiazole-5-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, including the gout medication Febuxostat.[1][2] While the foundational Hantzsch thiazole synthesis appears straightforward on paper, its scale-up introduces significant challenges related to reaction control, impurity profiles, and product isolation. This guide will navigate these complexities.

Section 1: Foundational Chemistry & Core Reaction Mechanism

Before troubleshooting, a firm grasp of the reaction mechanism is essential. The synthesis of Methyl 2,4-dimethylthiazole-5-carboxylate is a classic Hantzsch thiazole synthesis.[3][4] It involves the condensation of an α-halo ketone or ester with a thioamide. In this specific case, the key reactants are typically an α-halo derivative of methyl acetoacetate and thioacetamide.

The reaction proceeds through several key steps:

  • Nucleophilic Attack: The sulfur atom of thioacetamide, a potent nucleophile, attacks the electrophilic carbon bearing the halogen.

  • Cyclization: An intramolecular condensation occurs where the nitrogen atom attacks the ketone carbonyl.

  • Dehydration: The resulting thiazoline intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.[5]

Understanding this pathway is critical because side reactions and impurities often arise from deviations at one of these stages.

Hantzsch_Thiazole_Synthesis Fig. 1: Hantzsch Thiazole Synthesis Workflow SM Starting Materials (α-halo acetoacetate, Thioacetamide) Nuc_Attack Nucleophilic Attack (S on C-Halogen) SM->Nuc_Attack Step 1 Intermediate1 Thioether Intermediate Nuc_Attack->Intermediate1 Cyclization Intramolecular Cyclization (N on C=O) Intermediate1->Cyclization Step 2 Thiazoline Thiazoline Intermediate Cyclization->Thiazoline Dehydration Dehydration (-H2O) Thiazoline->Dehydration Step 3 Product Methyl 2,4-dimethylthiazole-5-carboxylate Dehydration->Product

Caption: Fig. 1: Hantzsch Thiazole Synthesis Workflow

Section 2: Pre-Scale-Up Optimization & FAQs

Successful scale-up begins with a robust lab-scale process. Addressing these common questions before increasing batch size can prevent costly failures.

Q1: How critical is the quality of my starting materials, methyl acetoacetate and thioacetamide?

A1: Absolutely critical. On a small scale, impurities might be easily removed by chromatography. At scale, this is not feasible.

  • Methyl Acetoacetate: This starting material can contain acidic impurities or residual reactants from its synthesis. These can interfere with the reaction pH and catalyze side reactions. Recommendation: Always use freshly distilled or high-purity grade methyl acetoacetate. Verify purity by GC-MS before use.

  • Thioacetamide: This reagent is known to degrade, especially in the presence of moisture, releasing hydrogen sulfide. It is also a suspected carcinogen and requires careful handling.[6][7][8] Recommendation: Use a high-purity grade from a reputable supplier. Store it in a desiccator, away from light and moisture. Never use discolored (yellowish) thioacetamide.

Q2: What is the optimal solvent for this reaction during scale-up?

A2: While lab-scale syntheses often use solvents like DMF or ethanol, the choice for scale-up must consider safety, cost, and ease of removal.[9]

  • Ethanol: A good "green" choice. It's relatively non-toxic, inexpensive, and has a moderate boiling point, making it suitable for reflux conditions and easy to remove. The Hantzsch synthesis is commonly performed in ethanol.[3]

  • Acetonitrile: Offers good solubility for the reactants and can lead to cleaner reactions and shorter cycle times.[5] However, it is more expensive and toxic than ethanol.

  • Avoid DMF/DMAc: While effective, these high-boiling polar aprotic solvents are difficult to remove completely at scale and are coming under increasing regulatory scrutiny due to toxicity concerns.

Recommendation: Begin optimization with ethanol. If solubility or reaction rates are an issue, consider a mixture of ethanol and a co-solvent, or evaluate acetonitrile.

Section 3: Core Scale-Up Challenges & Troubleshooting Guide

This section addresses the most common and critical problems encountered during the scale-up process in a direct question-and-answer format.

Q3: My yield dropped significantly, and I'm seeing new impurities after increasing the batch size from 10g to 1kg. What's happening?

A3: This is the most common scale-up challenge and is almost always linked to mass and heat transfer limitations . A 100-fold increase in volume does not scale linearly with surface area for heat exchange.

  • Causality—The Problem of Exotherms: The Hantzsch thiazole synthesis is exothermic. In a small flask, this heat dissipates quickly. In a large reactor, the core of the reaction mixture can overheat significantly, creating localized "hot spots." These hot spots accelerate the rate of decomposition and side-product formation.

  • Troubleshooting & Solution Workflow:

    Troubleshooting_Yield Fig. 2: Troubleshooting Low Yield on Scale-Up Start Low Yield / High Impurities at Scale Check_Mixing Is mixing efficient? (Vortex visible? Solids suspended?) Start->Check_Mixing Check_Temp Is internal temperature uniform? (Multiple probes?) Check_Mixing->Check_Temp Yes Improve_Mixing Increase agitation speed. Evaluate impeller design. Check_Mixing->Improve_Mixing No Check_Addition How are reagents added? (All at once vs. Dosed?) Check_Temp->Check_Addition Yes Improve_Cooling Lower jacket temperature. Use external cooling loop. Check_Temp->Improve_Cooling No Implement_Dosing Implement controlled addition of limiting reagent. Check_Addition->Implement_Dosing All at once Success Yield & Purity Restored Check_Addition->Success Dosed Improve_Mixing->Check_Mixing Improve_Cooling->Check_Temp Implement_Dosing->Success

    Caption: Fig. 2: Troubleshooting Low Yield on Scale-Up

  • Self-Validating Protocol: Controlled Addition

    • Setup: Charge the reactor with thioacetamide and the solvent (e.g., ethanol). Heat the mixture to a controlled temperature (e.g., 50-60°C).

    • Controlled Dosing: Add the α-halo acetoacetate sub-surface via a dosing pump over a prolonged period (e.g., 2-4 hours).

    • Monitoring (Validation): Monitor the internal reaction temperature throughout the addition. A sharp, uncontrolled rise indicates the addition rate is too fast. The goal is a steady, manageable temperature profile.

    • Hold & Completion: After the addition is complete, hold the reaction at temperature for a set period (e.g., 1-2 hours) and monitor for completion by HPLC.

Q4: My product won't crystallize after workup, or it oils out. Lab-scale column chromatography was easy, but how do I purify 1kg of crude product?

A4: This is a classic purification challenge. Scale-up requires moving from chromatography to more scalable techniques like crystallization or distillation. The inability to crystallize often points to persistent impurities that act as crystallization inhibitors.

  • Causality—Impurities Inhibit Order: Crystallization is a process of molecular self-assembly into a highly ordered lattice. Impurities disrupt this process. Common culprits in this synthesis include unreacted starting materials, hydrolysis products, or isomers formed under acidic or basic conditions.[10]

  • Data-Driven Approach to Purification:

Purification MethodLab Scale (1-10g)Pilot Scale (1-10kg)Key Considerations for Scale-Up
Chromatography High resolution, easyImpractical, high cost, massive solvent wasteNot a viable primary purification method at scale.
Distillation Possible for liquidsPotentially viableRequires thermal stability of the product. High vacuum may be needed.
Crystallization Simple coolingRequires solvent screening & controlled coolingThis is the target method. Success depends on purity and solvent choice.
Liquid-Liquid Extraction Standard workupStandard workupCrucial for removing water-soluble impurities (e.g., salts, excess thioacetamide) before crystallization.
  • Troubleshooting Protocol: Developing a Scalable Crystallization

    • Impurity Identification: Before attempting to crystallize, take a sample of the crude oil and analyze it by LC-MS to identify the major impurities.

    • Solvent Screening: Use small amounts of the crude product to screen a panel of solvents (e.g., isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof). Look for a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Improved Workup: Ensure the aqueous workup is robust. Multiple washes with brine can help remove residual water-soluble impurities that hinder crystallization.

    • Controlled Cooling: Once a solvent system is identified, do not crash-cool the solution. Implement a slow, linear cooling ramp (e.g., 10°C per hour) to encourage the growth of large, pure crystals. Seeding with a small amount of pure material can be beneficial.

Q5: I am concerned about the safety of using thioacetamide and managing the reaction exotherm on a large scale. What are the essential safety procedures?

A5: Safety is paramount. Thioacetamide is a hazardous substance, and a runaway reaction is a significant risk.[7][11] A multi-layered safety approach is required.

  • Hazard 1: Thioacetamide Toxicity: Thioacetamide is a suspected human carcinogen and hepatotoxin.[6]

  • Hazard 2: Reaction Exotherm: As discussed, the reaction releases significant heat, which can lead to a runaway reaction if not controlled, potentially over-pressurizing the reactor.

  • Safety Management Workflow:

    Safety_Workflow Fig. 3: Scale-Up Safety Management Workflow Start Initiate Scale-Up Plan PPE Define PPE: - Respirator - Chemical Resistant Gloves - Lab Coat / Coveralls Start->PPE Handling Thioacetamide Handling: - Weigh in ventilated enclosure - Use closed-transfer systems Start->Handling Reaction_Control Reaction Control Plan: - Controlled reagent addition - Redundant temperature monitoring - Emergency cooling plan (e.g., quench) Start->Reaction_Control Waste Waste Disposal: - Segregate thioacetamide waste - Follow site-specific EHS protocol Start->Waste Execute Execute Synthesis PPE->Execute Handling->Execute Reaction_Control->Execute Waste->Execute

    Caption: Fig. 3: Scale-Up Safety Management Workflow

  • Key Engineering Controls:

    • Closed-System Transfer: Use a powder transfer system or a glovebox to charge thioacetamide to the reactor to minimize dust exposure.

    • Reactor Safety: Ensure the reactor is equipped with a pressure relief valve and a rupture disc.

    • Emergency Quench: Have a pre-determined and readily available quenching agent (e.g., a cold solvent or a mild acid/base) that can be added to stop the reaction in an emergency.

By systematically addressing these core areas—process understanding, pre-scale-up optimization, and specific troubleshooting of yield, purification, and safety—the transition from lab-scale success to robust, large-scale production of Methyl 2,4-dimethylthiazole-5-carboxylate can be achieved efficiently and safely.

References

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Preparation of 4-methyl thiazole-5-carboxyl acid.
  • 2,4-Dimethylthiazole. Organic Syntheses Procedure. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Process for the preparation of 2-methylthiazole-5-carboxylates.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules (MDPI). [Link]

  • Febuxostat (thiazole derivative). New Drug Approvals. [Link]

  • Safety Data Sheet: Thioacetamide. Carl ROTH. [Link]

  • Thioacetamide - HAZARD SUMMARY. NJ.gov. [Link]

Sources

Optimization

analytical techniques for identifying impurities in Methyl 2,4-dimethylthiazole-5-carboxylate samples

Welcome to the technical support center for the analytical characterization of Methyl 2,4-dimethylthiazole-5-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of Methyl 2,4-dimethylthiazole-5-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and quantifying impurities in your samples. We will move beyond rote procedures to explain the causality behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of Methyl 2,4-dimethylthiazole-5-carboxylate?

A1: Understanding the synthetic route is key to predicting potential impurities. The most common method for this class of compounds is the Hantzsch thiazole synthesis.[1] Based on this, impurities can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Unreacted methyl 2-chloroacetoacetate and thioacetamide.

    • Intermediates: Incompletely cyclized intermediates.

    • By-products: Formation of oxazole derivatives or dimers from side reactions.[2]

  • Degradation Products:

    • Hydrolysis: The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, forming 2,4-dimethylthiazole-5-carboxylic acid.[2][3]

    • Oxidation/Photolysis: Thiazole rings can undergo photo-oxygenation, leading to ring-opened products.[4] Forced degradation studies are essential to identify these potential degradants.[5][6]

Q2: What are the regulatory thresholds I need to be aware of for these impurities?

A2: The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) provide a framework for reporting, identifying, and qualifying impurities in new drug substances and products.[4][7] The key thresholds are:

ThresholdMaximum Daily Dose ≤ 2 g/day Purpose
Reporting ≥ 0.05%Impurities at or above this level must be reported.
Identification ≥ 0.10%The structure of impurities at or above this level must be determined.
Qualification ≥ 0.15%Impurities at or above this level must be assessed for safety.

Note: These are general thresholds and can vary based on the maximum daily dose.

Q3: Which analytical technique is best suited for initial purity assessment?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant technique for initial purity assessment and impurity profiling.[8] It offers high resolution, sensitivity, and quantitative accuracy, making it ideal for separating the main component from potential impurities. A well-developed HPLC method should be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from all known process impurities and degradation products.

Impurity Identification Workflow

The following workflow provides a systematic approach to identifying and characterizing impurities in your Methyl 2,4-dimethylthiazole-5-carboxylate samples.

Impurity Identification Workflow Impurity Identification Workflow cluster_0 Initial Analysis cluster_1 Identification & Characterization cluster_2 Quantification & Reporting start Sample of Methyl 2,4-dimethylthiazole-5-carboxylate hplc_uv HPLC-UV Analysis for Purity Profile start->hplc_uv detect_impurity Impurity Detected > Reporting Threshold? hplc_uv->detect_impurity Generate Chromatogram lc_ms LC-MS for Molecular Weight & Formula detect_impurity->lc_ms Yes report Report Findings detect_impurity->report No gc_ms GC-MS for Volatile Impurities & Fragmentation lc_ms->gc_ms Parallel Analysis isolate_impurity Preparative HPLC for Impurity Isolation lc_ms->isolate_impurity If concentration allows gc_ms->isolate_impurity nmr NMR for Definitive Structure Elucidation isolate_impurity->nmr quantify Quantify Impurity with Validated Method nmr->quantify Structure Confirmed quantify->report HPLC Peak Tailing Troubleshooting HPLC Peak Tailing Troubleshooting start Peak Tailing Observed q1 Are all peaks tailing? start->q1 yes_path System Issue q1->yes_path Yes no_path Chemical Interaction q1->no_path No check_connections Check for dead volume in fittings/tubing yes_path->check_connections check_column Column void or contamination? Flush or replace column. check_connections->check_column check_ph Is mobile phase pH appropriate? Adjust pH, add buffer. no_path->check_ph check_silanol Secondary interactions with silanols? Increase ionic strength or use end-capped column. check_ph->check_silanol check_overload Is the column overloaded? Reduce sample concentration. check_silanol->check_overload

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Thiazole Building Blocks: A Comparative Analysis of Methyl 2,4-dimethylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the thiazole ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thiazole ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery. This guide offers an in-depth comparison of Methyl 2,4-dimethylthiazole-5-carboxylate with other key thiazole building blocks, providing experimental insights and data to inform the rational design of novel therapeutics.

The Central Role of Methyl 2,4-dimethylthiazole-5-carboxylate

Methyl 2,4-dimethylthiazole-5-carboxylate is a versatile and highly valuable building block in synthetic medicinal chemistry. Its structure, featuring methyl groups at the 2 and 4 positions and a reactive ester at the 5-position, offers a stable yet readily modifiable platform for the synthesis of a diverse array of derivatives. The presence of the methyl groups can influence the molecule's solubility and metabolic stability, while the carboxylate is a key handle for introducing pharmacophoric diversity.

Synthesis and Reactivity

The classical and most common method for synthesizing the 2,4-dimethylthiazole core is the Hantzsch thiazole synthesis. This robust reaction involves the condensation of a thioamide with an α-haloketone. For Methyl 2,4-dimethylthiazole-5-carboxylate, the synthesis typically proceeds via the reaction of thioacetamide with a methyl 2-chloroacetoacetate.

The primary point of diversification for this building block is the carboxylate group at the C5 position. This ester can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile precursor for a wide range of functional groups, most notably amides. The formation of 2,4-dimethylthiazole-5-carboxamides is a cornerstone of its application in drug discovery, as the amide bond allows for the introduction of various substituents to explore structure-activity relationships (SAR).

Comparative Analysis with Alternative Thiazole Building Blocks

While Methyl 2,4-dimethylthiazole-5-carboxylate is a powerful tool, a comprehensive understanding of its advantages and disadvantages requires a comparison with other commonly employed thiazole building blocks. This section will focus on a key alternative: Ethyl 2-amino-4-methylthiazole-5-carboxylate .

Ethyl 2-amino-4-methylthiazole-5-carboxylate: A Popular Alternative

Ethyl 2-amino-4-methylthiazole-5-carboxylate is another widely used building block in medicinal chemistry. The presence of the 2-amino group provides a distinct point of reactivity and a different vector for structural elaboration compared to the 2-methyl group of our primary subject. This amino group can be acylated, alkylated, or used in the formation of ureas and thioureas, opening up a different chemical space for drug design.

Head-to-Head Comparison: Reactivity, Synthetic Accessibility, and Biological Profile
FeatureMethyl 2,4-dimethylthiazole-5-carboxylateEthyl 2-amino-4-methylthiazole-5-carboxylate
Synthesis Hantzsch synthesis from thioacetamide and methyl 2-chloroacetoacetate.Hantzsch synthesis from thiourea and ethyl 2-chloroacetoacetate.[2]
Primary Reactive Handle Carboxylate at C5 (hydrolysis to acid, then amidation, etc.).Amino group at C2 (acylation, alkylation, etc.) and carboxylate at C5.
Chemical Space Accessed Primarily through C5-carboxamides, exploring interactions via the amide N-substituent.Broader initial space due to two reactive sites. C2 modifications can significantly impact kinase hinge-binding, for example.
Biological Profile of Derivatives Derivatives have shown potent anticancer and anti-inflammatory activities.[3][4]Derivatives are well-known as kinase inhibitors and exhibit a wide range of biological activities including anticancer and antimicrobial effects.[5][6]

The choice between these building blocks is often dictated by the specific therapeutic target and the desired mode of interaction. For instance, the 2-amino group in Ethyl 2-amino-4-methylthiazole-5-carboxylate can act as a crucial hydrogen bond donor, a feature often exploited in the design of kinase inhibitors that target the hinge region of the ATP binding site. In contrast, the 2-methyl group in Methyl 2,4-dimethylthiazole-5-carboxylate offers a more lipophilic character at that position, which can be advantageous for other target classes or for improving pharmacokinetic properties.

Experimental Data: A Look at Anticancer Activity

The following table summarizes representative data on the anticancer activity of carboxamide derivatives of thiazoles, illustrating the impact of substitution patterns.

Compound ClassR1 (at C2)R2 (at C4)R3 (Amide Substituent)Cancer Cell LineIC50 (µM)
2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide2-Cl-PhCF34-Cl, 2-Me-PhA-549Not specified, but highest activity at 48% inhibition
2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide2-Cl-PhCF34-Cl, 2-Me-PhBel7402Not specified, but highest activity at 48% inhibition
2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide2-Cl-PhCF34-Cl, 2-Me-PhHCT-8Not specified, but highest activity at 48% inhibition
2-Aminothiazole Derivative-4,5-butylideneBenzylic aminesH12994.89
2-Aminothiazole Derivative-4,5-butylideneBenzylic aminesSHG-444.03

Data synthesized from multiple sources for illustrative comparison.[3][5][7]

These data highlight that the nature of the substituents at all positions of the thiazole ring significantly influences the biological activity. For the 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamides, the specific substitution on the phenyl rings at both the C2 and the amide nitrogen is critical for anticancer potency.[3][7] Similarly, for the 2-aminothiazole derivatives, the nature of the substituent on the amino group and the groups at the C4 and C5 positions dictate the efficacy.[5]

Experimental Protocols

To provide a practical context, detailed experimental protocols for key transformations are provided below.

Synthesis of Methyl 2,4-dimethylthiazole-5-carboxylate

This procedure is a standard Hantzsch thiazole synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Thioacetamide Thioacetamide Mixing Mix in Ethanol Thioacetamide->Mixing Chloroacetoacetate Methyl 2-chloroacetoacetate Chloroacetoacetate->Mixing Reflux Reflux Mixing->Reflux Heat Cooling Cool to RT Reflux->Cooling Evaporation Evaporate Solvent Cooling->Evaporation Extraction Extract with Ethyl Acetate Evaporation->Extraction Purification Column Chromatography Extraction->Purification Product Methyl 2,4-dimethyl- thiazole-5-carboxylate Purification->Product

Caption: General workflow for the Hantzsch synthesis of Methyl 2,4-dimethylthiazole-5-carboxylate.

Step-by-Step Protocol:

  • To a solution of thioacetamide (1.0 eq) in ethanol, add methyl 2-chloroacetoacetate (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 2,4-dimethylthiazole-5-carboxylate.

Amidation of Methyl 2,4-dimethylthiazole-5-carboxylate

This protocol describes the conversion of the ester to an amide via the carboxylic acid intermediate.

Amidation_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_amidation Step 2: Amide Coupling Ester Methyl 2,4-dimethyl- thiazole-5-carboxylate Hydrolysis_Reaction NaOH, EtOH/H2O, Reflux Ester->Hydrolysis_Reaction Acid 2,4-Dimethylthiazole- 5-carboxylic acid Hydrolysis_Reaction->Acid Coupling_Reaction Coupling Agent (e.g., HATU, HOBt, EDCI), Base (e.g., DIPEA), Solvent (e.g., DMF) Acid->Coupling_Reaction Amine Amine (R-NH2) Amine->Coupling_Reaction Amide_Product 2,4-Dimethylthiazole- 5-carboxamide Coupling_Reaction->Amide_Product

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 2,4-dimethylthiazole-5-carboxylate for Unambiguous Structural Confirmation

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Nuclear...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for elucidating molecular structures in solution. This guide provides an in-depth analysis of Methyl 2,4-dimethylthiazole-5-carboxylate, a heterocyclic compound of interest, using ¹H and ¹³C NMR spectroscopy.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices and spectral interpretation. We will compare the target molecule with its close analog, Ethyl 2,4-dimethylthiazole-5-carboxylate, to demonstrate the sensitivity and power of NMR in distinguishing subtle structural differences. The protocols and interpretations herein are presented to form a self-validating system, ensuring trustworthiness and scientific integrity.

The Principle of Spectroscopic Confirmation

The core of drug discovery and chemical synthesis relies on the precise architecture of molecules. A minor change in structure can lead to a profound difference in biological activity. NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to generate a detailed map of a molecule's carbon-hydrogen framework.[1] By analyzing parameters like chemical shift, signal integration, and spin-spin coupling, we can piece together the molecular puzzle with high confidence.[2][3]

Heterocyclic compounds like thiazoles are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[4][5] Therefore, robust analytical methods for their characterization are essential.

Experimental Protocol: From Sample to Spectrum

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample preparation.[6][7] The following protocol outlines the best practices for preparing a high-quality sample for analysis.

NMR Sample Preparation
  • Solvent Selection : The choice of solvent is critical. A deuterated solvent is used to avoid large, interfering signals from the solvent's own protons.[8] For Methyl 2,4-dimethylthiazole-5-carboxylate, Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

  • Concentration : A concentration of 5-25 mg of the analyte in approximately 0.6 mL of deuterated solvent is typically sufficient for ¹H NMR.[6] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) may be beneficial to reduce acquisition time.

  • Filtration : To ensure magnetic field homogeneity, the sample must be free of any particulate matter. The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[6]

  • Tube Quality : Use a high-quality, clean, and unscratched NMR tube to ensure optimal resolution and line shape.[9] Even minor imperfections can degrade the quality of the shimming and the final spectrum.

  • Internal Standard : Tetramethylsilane (TMS) is commonly added to the deuterated solvent by the manufacturer (typically at 0.03-0.05% v/v) to serve as an internal reference point (δ = 0.00 ppm).[2] Alternatively, the residual proton signal of the solvent (e.g., CDCl₃ at δ 7.26 ppm) can be used for calibration.[6]

Data Acquisition

The prepared sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR : A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR : A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon atom.[10] Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay are required.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis Analyte Weigh Analyte (5-25 mg) Solvent Add Deuterated Solvent (0.6 mL CDCl3) Analyte->Solvent Filter Filter into NMR Tube Solvent->Filter Spectrometer Insert Sample into Spectrometer Filter->Spectrometer Shim Shim Magnetic Field Spectrometer->Shim Acquire Acquire 1H & 13C Spectra Shim->Acquire Process Fourier Transform & Phase Correction Acquire->Process Reference Reference to TMS (0 ppm) Process->Reference Interpret Assign Signals & Confirm Structure Reference->Interpret caption Fig. 1: Experimental Workflow for NMR Analysis.

Caption: Fig. 1: Experimental Workflow for NMR Analysis.

Spectroscopic Data and Structural Elucidation

The following sections present the expected ¹H and ¹³C NMR data for Methyl 2,4-dimethylthiazole-5-carboxylate and its ethyl analog. The assignments are based on established principles of NMR spectroscopy for heterocyclic systems.[11][12]

Analysis of Methyl 2,4-dimethylthiazole-5-carboxylate

Structure: Methyl 2,4-dimethylthiazole-5-carboxylate Structure

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.85Singlet3HO-CH ₃ (Ester)
~2.70Singlet3HC2-CH
~2.65Singlet3HC4-CH

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165.5C =O (Ester Carbonyl)
~163.0C 2 (Thiazole Ring)
~158.0C 4 (Thiazole Ring)
~118.0C 5 (Thiazole Ring)
~51.5O-C H₃ (Ester)
~19.5C 2-CH₃
~17.0C 4-CH₃

Interpretation and Structural Confirmation:

  • ¹H NMR Spectrum : The spectrum is characterized by its simplicity, showing three distinct singlets.

    • The signal at ~3.85 ppm is a singlet integrating to 3 protons, consistent with the methyl group of the ester functionality. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

    • The two singlets at ~2.70 ppm and ~2.65 ppm, each integrating to 3 protons, are assigned to the two methyl groups attached to the thiazole ring. The methyl group at the C2 position is typically slightly more deshielded than the one at C4 due to its proximity to both the sulfur and nitrogen heteroatoms.[12]

    • The absence of any other signals confirms the substitution pattern of the thiazole ring.

  • ¹³C NMR Spectrum : The proton-decoupled ¹³C spectrum shows seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

    • The signal at ~165.5 ppm is characteristic of an ester carbonyl carbon.[10]

    • The three signals in the aromatic/heteroaromatic region (~163.0, ~158.0, and ~118.0 ppm) are assigned to the C2, C4, and C5 carbons of the thiazole ring, respectively. The significant downfield shifts of C2 and C4 are due to their direct attachment to heteroatoms.[13]

    • The remaining three signals in the aliphatic region correspond to the three methyl carbons, confirming the assignments from the ¹H NMR spectrum. The data collectively provides an unambiguous confirmation of the structure.

Comparative Analysis: The Power of Subtle Distinction

To highlight the precision of NMR, we will compare the spectrum of our target compound with that of Ethyl 2,4-dimethylthiazole-5-carboxylate . This molecule differs only by a single methylene (-CH₂-) group in the ester functionality.[14][15]

Structure of the Alternative: Ethyl 2,4-dimethylthiazole-5-carboxylate Structure

¹H NMR Data (400 MHz, CDCl₃) - Ethyl Ester

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.30Quartet2HO-CH ₂-CH₃
~2.70Singlet3HC2-CH
~2.65Singlet3HC4-CH
~1.35Triplet3HO-CH₂-CH

¹³C NMR Data (100 MHz, CDCl₃) - Ethyl Ester

Chemical Shift (δ, ppm)Assignment
~165.0C =O (Ester Carbonyl)
~163.0C 2 (Thiazole Ring)
~158.0C 4 (Thiazole Ring)
~118.5C 5 (Thiazole Ring)
~60.5O-C H₂-CH₃
~19.5C 2-CH₃
~17.0C 4-CH₃
~14.5O-CH₂-C H₃

Comparison and Key Differences:

  • The signals for the thiazole ring and its attached methyl groups (C2-CH₃ and C4-CH₃) are nearly identical in both chemical shift and appearance (singlets) in the ¹H and ¹³C spectra of both compounds. This is expected, as the structural change is remote from the ring system.

  • The profound difference lies in the signals for the ester group.

    • In the methyl ester , we observe a single singlet at ~3.85 ppm (¹H NMR) and one carbon signal at ~51.5 ppm (¹³C NMR).

    • In the ethyl ester , this is replaced by a quartet at ~4.30 ppm and a triplet at ~1.35 ppm in the ¹H NMR spectrum. This classic "ethyl pattern" arises from the spin-spin coupling between the adjacent -CH₂- and -CH₃ groups.[16] The ¹³C NMR spectrum shows two signals for the ethyl group at ~60.5 ppm (-CH₂-) and ~14.5 ppm (-CH₃).

This direct comparison powerfully demonstrates how NMR spectroscopy can precisely identify even minor alkyl substitutions, providing definitive structural evidence that is difficult to obtain with other techniques.

structure_elucidation cluster_molecule Methyl 2,4-dimethylthiazole-5-carboxylate cluster_h_nmr 1H NMR Signals cluster_c_nmr 13C NMR Signals mol H_ester ~3.85 ppm (s, 3H) mol:e->H_ester:w H_c2_me ~2.70 ppm (s, 3H) mol:e->H_c2_me:w H_c4_me ~2.65 ppm (s, 3H) mol:e->H_c4_me:w C_ester ~51.5 ppm (O-CH3) H_ester->C_ester C_me ~19.5, 17.0 ppm (Ring CH3) H_c2_me->C_me H_c4_me->C_me C_co ~165.5 ppm (C=O) C_ring ~163.0, 158.0, 118.0 ppm (Thiazole C2, C4, C5)

Caption: Fig. 2: Correlation of Structure to NMR Signals.

Conclusion

The structural confirmation of Methyl 2,4-dimethylthiazole-5-carboxylate is robustly achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The number of signals, their chemical shifts, integration values, and multiplicities all align perfectly with the proposed structure. Furthermore, the comparative analysis against its ethyl ester analog underscores the remarkable resolving power of NMR in distinguishing between closely related molecules. This guide provides a comprehensive framework for the use of NMR as a primary tool for structural validation, an indispensable step in the rigorous process of chemical research and drug development.

References

  • SciELO. (n.d.). 1H-[17][18][19]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hindawi. (n.d.). Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • ResearchGate. (n.d.). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. Retrieved from [Link]

  • YouTube. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-2,4-dimethylthiazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-4,5-dimethylthiazole. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-dimethyl thiazole. Retrieved from [Link]

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Validation

A Comparative Guide to the Synthetic Routes of Methyl 2,4-dimethylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Methyl 2,4-dimethylthiazole-5-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-dimethylthiazole-5-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of therapeutic agents, making its efficient and scalable synthesis a topic of considerable interest in medicinal chemistry and drug development. This guide provides an in-depth comparison of the established and alternative synthetic routes to this valuable intermediate, offering a critical evaluation of their respective merits and drawbacks, supported by experimental data and mechanistic insights.

The Cornerstone of Thiazole Synthesis: The Hantzsch Reaction

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains the most widely employed method for the preparation of thiazole derivatives, including Methyl 2,4-dimethylthiazole-5-carboxylate. This classical approach involves the condensation of a thioamide with an α-haloketone.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. The sulfur atom of the thioamide, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization via the nucleophilic attack of the nitrogen atom onto the ketone's carbonyl carbon. Subsequent dehydration of the cyclic intermediate yields the aromatic thiazole ring. This robust reaction is favored for its generally high yields and the ready availability of starting materials.

Hantzsch_Mechanism Thioacetamide Thioacetamide Intermediate1 S-Alkylation Intermediate Thioacetamide->Intermediate1 Nucleophilic Attack Haloketone Methyl 2-chloroacetoacetate Haloketone->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Methyl 2,4-dimethylthiazole-5-carboxylate Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Conventional Hantzsch Synthesis

Materials:

  • Thioacetamide

  • Methyl 2-chloroacetoacetate

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve thioacetamide (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add methyl 2-chloroacetoacetate (1.0 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by drying and removal of the solvent under reduced pressure.

  • Further purification can be achieved by column chromatography or recrystallization.

One-Pot Hantzsch Variation: An Efficient Alternative

To streamline the process and improve efficiency, a one-pot variation of the Hantzsch synthesis has been developed. This method avoids the isolation of the intermediate α-haloketone, which can be unstable and hazardous.

Experimental Protocol: One-Pot Hantzsch Synthesis [1]

Materials:

  • Ethyl acetoacetate (or methyl acetoacetate)

  • N-Bromosuccinimide (NBS)

  • Thioacetamide

  • Water/Tetrahydrofuran (THF) solvent mixture

Procedure:

  • Dissolve ethyl acetoacetate (1.0 equivalent) in a 2:1 mixture of water and THF and cool to 0 °C.

  • Slowly add N-Bromosuccinimide (1.0-1.2 equivalents) to generate the α-bromoacetoacetate in situ.

  • After the consumption of the starting acetoacetate (monitored by TLC), add thioacetamide (1.0 equivalent).

  • Heat the reaction mixture to 80 °C and reflux for approximately 2 hours.

  • Upon completion, cool the reaction mixture and isolate the product by extraction and subsequent purification.

This one-pot approach offers advantages in terms of reduced reaction time and operational simplicity, making it an attractive option for laboratory-scale synthesis.

Alternative Synthetic Strategies

While the Hantzsch synthesis is dominant, alternative routes offer different approaches to the thiazole core, which can be advantageous depending on the desired substitution pattern and the availability of starting materials.

The Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides a pathway to 5-aminothiazoles from α-aminonitriles and a source of a thiocarbonyl group, such as carbon disulfide or thioacids.[2] To adapt this for the synthesis of Methyl 2,4-dimethylthiazole-5-carboxylate, a multi-step sequence would be necessary, starting from a suitable α-aminonitrile.

Conceptual Pathway:

A hypothetical route could involve the reaction of ethyl 2-amino-2-cyanopropanoate with thioacetic acid. The resulting 2-methyl-5-amino-4-ethoxycarbonylthiazole would then require deamination and methylation at the 2-position, a series of transformations that adds complexity and potentially lowers the overall yield compared to the direct Hantzsch synthesis.

Cook_Heilbron_Conceptual_Workflow Start Ethyl 2-amino-2-cyanopropanoate Reaction1 Cook-Heilbron Reaction Start->Reaction1 Thioacid Thioacetic Acid Thioacid->Reaction1 Intermediate 2-Methyl-5-aminothiazole derivative Reaction1->Intermediate Deamination Deamination Intermediate->Deamination Methylation Methylation Deamination->Methylation Product Methyl 2,4-dimethylthiazole-5-carboxylate Methylation->Product

Caption: Conceptual workflow for the Cook-Heilbron approach.

Challenges and Considerations:

The multi-step nature of this adapted Cook-Heilbron route makes it less atom-economical and likely to result in a lower overall yield. The deamination step can sometimes be harsh and may not be compatible with all functional groups. However, this method could be valuable for accessing specific substitution patterns not easily achievable through the Hantzsch synthesis.

The Gabriel Synthesis of Thiazoles

The Gabriel synthesis of thiazoles involves the reaction of an α-acylaminoketone with a thionating agent, typically phosphorus pentasulfide (P₂S₅).[3]

Conceptual Pathway:

For the target molecule, the starting α-acylaminoketone would be methyl 2-acetylamino-3-oxobutanoate. Thionation of this intermediate with phosphorus pentasulfide would lead to the formation of the thiazole ring.

Experimental Protocol: Conceptual Gabriel Synthesis

Materials:

  • Methyl 2-acetylamino-3-oxobutanoate

  • Phosphorus pentasulfide (P₂S₅)

  • Inert solvent (e.g., toluene, xylene)

Procedure:

  • Suspend methyl 2-acetylamino-3-oxobutanoate and phosphorus pentasulfide in an inert solvent under an inert atmosphere.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench carefully with water or a bicarbonate solution.

  • Isolate the product by extraction and purify by chromatography.

Challenges and Considerations:

The Gabriel synthesis often requires high temperatures and can be sensitive to the stoichiometry of the thionating agent. The use of phosphorus pentasulfide also presents handling challenges due to its reactivity and the generation of hydrogen sulfide as a byproduct. However, this method can be effective for the synthesis of certain 2,5-disubstituted thiazoles.

Comparative Analysis of Synthetic Routes

Parameter Hantzsch Synthesis (Conventional) Hantzsch Synthesis (One-Pot) Cook-Heilbron Synthesis (Conceptual) Gabriel Synthesis (Conceptual)
Starting Materials Thioacetamide, Methyl 2-chloroacetoacetateMethyl acetoacetate, NBS, ThioacetamideEthyl 2-amino-2-cyanopropanoate, Thioacetic acidMethyl 2-acetylamino-3-oxobutanoate
Key Reagents Base (e.g., NaHCO₃)NBS-Phosphorus pentasulfide (P₂S₅)
Number of Steps 11>21
Typical Reaction Time 2-4 hours~2 hoursMulti-step, longer overall timeSeveral hours
Typical Temperature Reflux80 °CVariableHigh (Reflux)
Reported Yield HighGood to HighLikely Lower (multi-step)Moderate to Good
Advantages High yield, reliable, readily available starting materials.Increased efficiency, avoids handling of α-haloketone.Access to 5-aminothiazole intermediates.Can be effective for specific 2,5-disubstitution patterns.
Disadvantages Requires α-haloketone, which can be lachrymatory.In situ generation of reactive species.Multi-step, lower atom economy, potentially harsh deamination.High temperatures, use of hazardous P₂S₅, byproduct generation.

Conclusion for the Practicing Scientist

For the routine and scalable synthesis of Methyl 2,4-dimethylthiazole-5-carboxylate, the Hantzsch synthesis , particularly its one-pot variation , remains the most practical and efficient choice. It offers a direct, high-yielding route from readily available and relatively inexpensive starting materials.

The Cook-Heilbron and Gabriel syntheses , while mechanistically interesting, present significant practical disadvantages for this specific target molecule due to their multi-step nature or the use of hazardous reagents and harsh conditions. These alternative routes are better suited for the synthesis of thiazoles with substitution patterns that are not easily accessible via the Hantzsch reaction.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, the availability of starting materials, and the importance of factors such as atom economy and process safety. For the majority of applications requiring Methyl 2,4-dimethylthiazole-5-carboxylate, the well-trodden path of the Hantzsch synthesis continues to be the most reliable and efficient road to travel.

References

  • Organic Syntheses, Coll. Vol. 3, p.320 (1955); Vol. 27, p.24 (1947). [Link]

  • Wikipedia. Cook–Heilbron thiazole synthesis. [Link]

  • Encyclopedia.pub. Thiazoles and Bisthiazoles. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Fundamental and Applied Sciences, 13(1), 303-329. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(21), 624. [Link]

  • ResearchGate. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

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Comparative

A Comparative Study on the Reactivity of the Ester Group in Positional Isomers of Ethyl Thiazole Carboxylate

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The functionalization of this privileged scaffold is paramount in drug discovery, and the carboxylate group, particularly its ester form, serves as a versatile handle for molecular elaboration. The reactivity of this ester group, however, is not uniform and is profoundly influenced by its position on the thiazole ring. This guide provides a comparative analysis of the reactivity of the ester group in ethyl thiazole-2-carboxylate, ethyl thiazole-4-carboxylate, and ethyl thiazole-5-carboxylate. We will delve into the underlying electronic and steric factors governing their differential reactivity in key transformations such as hydrolysis, amidation, and reduction. This guide is designed to equip researchers with the foundational knowledge and practical protocols to strategically leverage these differences in their synthetic endeavors.

The Electronic Landscape of the Thiazole Ring: A Prelude to Reactivity

The inherent electronic distribution within the thiazole ring is the primary determinant of the reactivity of its substituents. The nitrogen atom at position 3 is pyridine-like and electron-withdrawing, while the sulfur atom at position 1 can act as an electron donor. This interplay results in a non-uniform electron density across the ring. Computational studies and experimental observations indicate that the C2 position is the most electron-deficient, C5 is the most electron-rich, and C4 is relatively neutral.[2] This electronic disparity directly impacts the electrophilicity of the carbonyl carbon of an attached ester group, thereby dictating its susceptibility to nucleophilic attack.

Thiazole_Reactivity cluster_0 Electronic Effects on Ester Reactivity Reactivity_Order Thiazole-2-carboxylate > Thiazole-4-carboxylate > Thiazole-5-carboxylate

Caption: Predicted order of reactivity of ethyl thiazole carboxylate isomers towards nucleophilic acyl substitution.

Comparative Reactivity in Key Transformations

We will now explore the anticipated reactivity of the three positional isomers of ethyl thiazole carboxylate in three fundamental reactions: alkaline hydrolysis, amidation, and reduction.

Alkaline Hydrolysis: A Probe of Electrophilicity

The hydrolysis of an ester under basic conditions is a classic nucleophilic acyl substitution reaction. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.

Theoretical Underpinnings:

Based on the electronic distribution of the thiazole ring, we can predict the following order of reactivity for alkaline hydrolysis:

  • Ethyl Thiazole-2-carboxylate: The strong electron-withdrawing effect of the adjacent nitrogen atom at N3 significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack by a hydroxide ion. This isomer is expected to undergo hydrolysis most readily.

  • Ethyl Thiazole-4-carboxylate: The ester group at the C4 position is influenced to a lesser extent by the electronic effects of the heteroatoms. Its reactivity is anticipated to be moderate, likely greater than that of ethyl benzoate but less than the 2-substituted isomer.

  • Ethyl Thiazole-5-carboxylate: The C5 position is the most electron-rich carbon of the thiazole ring. The electron-donating character of the ring at this position will decrease the electrophilicity of the carbonyl carbon, thus making it the least reactive of the three isomers towards hydrolysis.

Experimental Protocol: Comparative Alkaline Hydrolysis

This protocol is designed to qualitatively and quantitatively compare the hydrolysis rates of the three isomers.

  • Preparation of Solutions:

    • Prepare 0.1 M solutions of ethyl thiazole-2-carboxylate, ethyl thiazole-4-carboxylate, and ethyl thiazole-5-carboxylate in a 1:1 mixture of ethanol and water.

    • Prepare a 0.2 M aqueous solution of sodium hydroxide.

  • Reaction Setup:

    • In three separate round-bottom flasks, place 10 mL of each of the ester solutions.

    • Equilibrate the flasks in a water bath at a constant temperature (e.g., 25 °C).

    • Initiate the reaction by adding 10 mL of the 0.2 M sodium hydroxide solution to each flask simultaneously. Start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a 1 mL aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of a standard acid solution (e.g., 10 mL of 0.05 M HCl).

    • Determine the amount of unreacted sodium hydroxide by back-titration with a standardized solution of a strong acid (e.g., 0.02 M HCl) using a suitable indicator like phenolphthalein.

  • Data Analysis:

    • Calculate the concentration of the ester remaining at each time point.

    • Plot the concentration of the ester versus time for each isomer.

    • Determine the initial rate of reaction for each isomer from the slope of the tangent to the curve at t=0. For a more rigorous analysis, determine the rate constant for each reaction.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep_ester Prepare 0.1 M Ester Solutions (in EtOH/H2O) setup Equilibrate Ester Solutions at Constant Temperature prep_ester->setup prep_naoh Prepare 0.2 M NaOH Solution initiate Add NaOH Solution & Start Timer prep_naoh->initiate setup->initiate aliquot Withdraw Aliquots at Time Intervals initiate->aliquot quench Quench with Excess Acid aliquot->quench titrate Back-titrate with Standard Acid quench->titrate analyze Calculate [Ester] vs. Time & Determine Rates titrate->analyze

Caption: Experimental workflow for the comparative hydrolysis of thiazole carboxylates.

Amidation: Building Blocks for Bioactive Molecules

The direct conversion of esters to amides is a crucial transformation in the synthesis of pharmaceuticals, as the amide bond is a key feature of many biologically active molecules. This reaction typically requires heating or catalysis.

Theoretical Underpinnings:

The reactivity in amidation reactions will follow a similar trend to hydrolysis, as it also involves a nucleophilic attack at the carbonyl carbon.

  • Ethyl Thiazole-2-carboxylate: The high electrophilicity of the carbonyl carbon at the C2 position should facilitate the attack by an amine, even with less nucleophilic amines, and potentially under milder conditions.

  • Ethyl Thiazole-4-carboxylate: This isomer will likely require more forcing conditions (higher temperatures or longer reaction times) for amidation compared to the 2-carboxylate.

  • Ethyl Thiazole-5-carboxylate: Due to the reduced electrophilicity of the carbonyl carbon, this isomer is expected to be the most challenging to convert to an amide directly from the ester. Catalytic methods or conversion to a more reactive acyl derivative might be necessary for efficient transformation.

Experimental Protocol: Comparative Amidation with Benzylamine

This protocol provides a framework for comparing the amidation efficiency of the three ethyl thiazole carboxylate isomers.

  • Reaction Setup:

    • In three separate pressure tubes, place 1 mmol of ethyl thiazole-2-carboxylate, ethyl thiazole-4-carboxylate, and ethyl thiazole-5-carboxylate.

    • To each tube, add 1.2 mmol of benzylamine and 5 mL of a suitable high-boiling solvent such as xylene.

  • Reaction Conditions:

    • Seal the tubes and heat the reaction mixtures in an oil bath at a constant temperature (e.g., 140 °C).

  • Monitoring and Work-up:

    • Monitor the progress of the reactions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • After a set reaction time (e.g., 24 hours), cool the reaction mixtures to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting amide by column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the corresponding N-benzylthiazolecarboxamide for each isomer.

    • Compare the reaction times required for complete conversion of the starting material.

Reduction to Alcohols: Accessing Another Key Functional Group

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. The choice of reducing agent is critical, with reagents like lithium aluminium hydride (LiAlH₄) being very powerful, while sodium borohydride (NaBH₄) is much milder. The reactivity of the ester will influence the choice of reagent and reaction conditions.

Theoretical Underpinnings:

The susceptibility of the ester to reduction by a hydride reagent also correlates with the electrophilicity of the carbonyl carbon.

  • Ethyl Thiazole-2-carboxylate: The highly electrophilic nature of the carbonyl group at C2 suggests that it might be reducible under milder conditions, potentially even with a less reactive hydride source like lithium borohydride (LiBH₄) or sodium borohydride in the presence of an activating agent.[3][4]

  • Ethyl Thiazole-4-carboxylate: This isomer will likely require a stronger reducing agent like LiAlH₄ for efficient conversion to the corresponding alcohol.

  • Ethyl Thiazole-5-carboxylate: The lower reactivity of this ester will almost certainly necessitate the use of a powerful reducing agent like LiAlH₄ and potentially longer reaction times or elevated temperatures.

Experimental Protocol: Comparative Reduction with Lithium Borohydride

This protocol aims to differentiate the reactivity of the three isomers towards a milder reducing agent.

  • Reaction Setup:

    • In three separate flame-dried, three-necked round-bottom flasks equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 1 mmol of ethyl thiazole-2-carboxylate, ethyl thiazole-4-carboxylate, and ethyl thiazole-5-carboxylate, respectively.

    • Dissolve each ester in 10 mL of anhydrous tetrahydrofuran (THF).

  • Reduction:

    • Cool the flasks to 0 °C in an ice bath.

    • Prepare a 2.0 M solution of lithium borohydride in THF.

    • Slowly add 1.2 equivalents of the lithium borohydride solution to each flask via the dropping funnel.

    • Allow the reaction mixtures to stir at 0 °C and monitor the progress by TLC.

  • Work-up and Analysis:

    • Once the starting material is consumed (or after a set time, e.g., 4 hours), quench the reaction by the slow addition of water, followed by 1 M HCl to dissolve the inorganic salts.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography.

    • Compare the reaction times and yields of the corresponding thiazole methanol for each isomer.

Data Summary and Interpretation

The following table summarizes the predicted relative reactivity of the ethyl thiazole carboxylate isomers in the discussed transformations.

Thiazole Carboxylate IsomerPosition of Ester GroupPredicted Relative Reactivity in HydrolysisPredicted Relative Reactivity in AmidationPredicted Relative Reactivity in Reduction
Ethyl Thiazole-2-carboxylate2HighHighHigh
Ethyl Thiazole-4-carboxylate4MediumMediumMedium
Ethyl Thiazole-5-carboxylate5LowLowLow

Causality of Reactivity Differences:

The observed (or predicted) differences in reactivity are a direct consequence of the electronic properties of the thiazole ring.

Reactivity_Causality cluster_ring Thiazole Ring Electronics cluster_ester Ester Carbonyl Electrophilicity cluster_reactivity Reactivity to Nucleophiles C2 C2: Electron-Deficient E2 High (at C2) C2->E2 Strong -I effect of N3 C4 C4: Relatively Neutral E4 Medium (at C4) C4->E4 C5 C5: Electron-Rich E5 Low (at C5) C5->E5 Electron-donating character R2 High E2->R2 R4 Medium E4->R4 R5 Low E5->R5

Caption: The causal relationship between the electronic nature of the thiazole ring and the reactivity of the ester group.

Conclusion

The position of the ester group on the thiazole ring is a critical determinant of its chemical reactivity. By understanding the underlying electronic effects, researchers can strategically select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes. The ethyl thiazole-2-carboxylate is the most reactive isomer, offering opportunities for transformations under mild conditions. Conversely, the ethyl thiazole-5-carboxylate is the most robust, allowing for selective reactions elsewhere in the molecule while preserving the ester functionality. The ethyl thiazole-4-carboxylate exhibits intermediate reactivity. The experimental protocols provided in this guide offer a framework for systematically investigating and quantifying these reactivity differences, enabling a more rational approach to the design and synthesis of novel thiazole-containing molecules for drug discovery and development.

References

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Taylor & Francis. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2018).
  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • ResearchGate. (n.d.). Comparative analysis of the electronic structures of representative.... Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium borohydride. Retrieved from [Link]

  • DergiPark. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-838.
  • Sci-Hub. (n.d.). ChemInform Abstract: Metal Ion Effects in Isotopic Hydrogen Exchange in Biologically Important Heterocycles. Retrieved from [Link]

  • OpenEye Toolkits. (2023). molcharge - Partial Charges. Retrieved from [Link]

  • ResearchGate. (n.d.). Why some esters can be reduced by sodium borohydride? Retrieved from [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • ERA. (n.d.). Theoretical study on reactivity of different sulfide collectors and their binding affinity toward Cu(II), Zn(II) and Pb(II) ions. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2021). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. The Journal of Chemical Physics, 154(1), 014304.
  • ResearchGate. (n.d.). (PDF) Theoretical inhibitor Calculation for Synthesis of Two New thiazole Derivatives. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithium Borohydride. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry, 26(2), 371-375.
  • Srinivasan Narasimhan. (n.d.). IMPROVED PROCEDURE FOR LITHIUM BOROHYDRIDE REDUCTIMi OF CYCLIC ANHYDRIDES TO LACTONES IN TETRAHYDROFURAN.
  • ChemSynthesis. (n.d.). ethyl 1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • Rubber Chemistry and Technology. (n.d.). Volume 35: Issue 5. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 2-vinylthiazole (XXI), bortezomib (XXII), and the designed.... Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Chemistry LibreTexts. (2020). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • PubMed Central. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Validation of a Novel UHPLC-CAD Method for Thiazole Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of thiazole and its derivatives is paramount. These heterocyclic compounds are foundational scaffolds in a multitude of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of thiazole and its derivatives is paramount. These heterocyclic compounds are foundational scaffolds in a multitude of pharmaceuticals, demanding robust and reliable analytical methods for quality control, pharmacokinetic studies, and formulation development.[1] This guide provides an in-depth validation of a novel Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (UHPLC-CAD) method, objectively comparing its performance against established techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The narrative herein is grounded in the principles of scientific integrity, drawing from extensive experience in analytical method development and validation. Every experimental choice is rationalized, and each protocol is designed to be a self-validating system, ensuring trustworthiness and reproducibility. This guide adheres to the stringent standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a comprehensive framework for analytical method validation.[2][3][4]

The Analytical Challenge: Precise Thiazole Quantification

Thiazole-containing compounds are integral to numerous therapeutic agents, exhibiting a wide range of biological activities.[1][5] The need for their precise quantification is therefore a critical aspect of pharmaceutical development and manufacturing. Traditional analytical methods, while reliable, often present limitations in terms of speed, sensitivity, or sample preparation complexity. This necessitates the exploration of more advanced techniques that can offer enhanced performance and efficiency.

Methodological Overview: A Comparative Look

This guide will focus on the validation of a novel UHPLC-CAD method and compare it with two widely used conventional methods:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse in many analytical laboratories, HPLC-UV is a robust and cost-effective technique for the quantification of chromophoric compounds like thiazoles.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile and semi-volatile thiazole derivatives, GC-MS offers high sensitivity and specificity.[8][9]

  • The Novel Approach: Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (UHPLC-CAD): This modern technique offers significant advantages in terms of speed and resolution due to the use of sub-2 µm particle columns. Charged Aerosol Detection provides a near-universal response for non-volatile and semi-volatile compounds, independent of their chromophoric properties, making it a powerful tool for quantifying a broad range of thiazole derivatives.

The following diagram illustrates the general workflow for the validation of an analytical method.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Design cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting ATP Define Analytical Target Profile (ATP) RiskAssessment Conduct Risk Assessment (ICH Q9) ATP->RiskAssessment Protocol Develop Validation Protocol RiskAssessment->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis Report Generate Validation Report DataAnalysis->Report Lifecycle Continuous Monitoring (Lifecycle Management) Report->Lifecycle

Caption: A generalized workflow for analytical method validation, from planning to continuous monitoring.

Comparative Performance Data

The following table summarizes the key performance characteristics of the three analytical methods for the quantification of a model thiazole compound. The data presented is a synthesis of expected performance based on established literature and the theoretical advantages of the novel UHPLC-CAD method.

Parameter HPLC-UV GC-MS Novel UHPLC-CAD
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.9995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%≤ 1.0%
- Intermediate Precision≤ 2.0%≤ 2.5%≤ 1.5%
Limit of Detection (LOD) ~5 ng/mL~1 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~3 ng/mL~1.5 ng/mL
Analysis Time 15-20 minutes20-30 minutes5-8 minutes
Specificity Good, potential for interferenceExcellent (mass fragmentation)Excellent (universal detection)
Robustness HighModerateHigh

Experimental Protocols: A Deep Dive into Validation

The validation of the novel UHPLC-CAD method was performed in accordance with the ICH Q2(R2) guidelines.[4][10]

Instrumentation and Reagents
  • UHPLC System: Agilent 1290 Infinity II or equivalent, equipped with a binary pump, autosampler, and multicolumn thermostat.

  • Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid, analytical grade. Thiazole reference standard of known purity.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B in 4 minutes, hold at 95% B for 1 minute, return to 5% B in 0.5 minutes, and equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • CAD Settings: Evaporation temperature: 35 °C, Nebulizer gas: Nitrogen at 35 psi.

Validation Parameters: Step-by-Step Protocols

Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Prepare a solution of the thiazole reference standard.

  • Prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).

  • Spike the placebo solution with the thiazole reference standard.

  • Subject the thiazole reference standard solution to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

  • Inject all solutions into the UHPLC-CAD system.

  • Acceptance Criteria: The peak for the thiazole analyte should be free of any co-eluting peaks from the placebo and degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.

Protocol:

  • Prepare a stock solution of the thiazole reference standard.

  • Perform serial dilutions to prepare at least five calibration standards covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot the peak area response versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD).

    • Acceptance Criteria: %RSD should be ≤ 1.5%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the %RSD for the combined data from both days.

    • Acceptance Criteria: %RSD should be ≤ 2.0%.

Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).

Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve.

    • Determine the standard deviation of the y-intercepts of regression lines.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) where σ = the standard deviation of the response and S = the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (%RSD ≤ 10%) and accuracy (recovery 80-120%).

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.02 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a sample under each varied condition.

  • Evaluate the impact on the results (e.g., peak area, retention time).

  • Acceptance Criteria: The results should not be significantly affected by the variations, and system suitability parameters should still be met.

Causality Behind Experimental Choices

The selection of UHPLC-CAD was driven by the need for a rapid, sensitive, and universal detection method. The sub-2 µm particle size of the UPLC column allows for faster separations and higher resolution compared to traditional HPLC. Charged Aerosol Detection was chosen over UV detection due to its ability to provide a consistent response for compounds lacking a strong chromophore, thus expanding the applicability of the method to a wider range of thiazole derivatives. The choice of a C18 stationary phase is based on its proven versatility and effectiveness in retaining and separating a broad range of small molecules, including thiazoles. The gradient elution was optimized to ensure adequate separation of the analyte from potential impurities and degradation products within a short run time.

The following diagram illustrates the logical relationship between the validation parameters and the overall method performance.

Validation_Parameters_Relationship Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision Precision->LOQ LOD->LOQ

Caption: Interrelationship of key validation parameters contributing to a robust analytical method.

Addressing Challenges: Matrix Effects

A significant challenge in analytical chemistry, particularly with complex sample matrices like biological fluids or formulated drug products, is the matrix effect.[11][12][13][14] Matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification.[11][12]

Mitigation Strategies:

  • Effective Sample Preparation: The protocol for the novel UHPLC-CAD method incorporates a robust sample preparation step, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering matrix components.

  • Matrix-Matched Calibrants: For complex matrices, calibration standards are prepared in the same matrix as the samples to compensate for any remaining matrix effects.

  • Use of an Internal Standard: An internal standard with similar chemical properties to the analyte is added to all samples and standards to correct for variations in sample preparation and instrument response.

Conclusion: A Superior Method for Thiazole Quantification

The comprehensive validation data demonstrates that the novel UHPLC-CAD method is a superior alternative to traditional HPLC-UV and GC-MS methods for the quantification of thiazole and its derivatives. Its key advantages include significantly shorter analysis times, higher sensitivity (lower LOD and LOQ), and excellent specificity due to the near-universal detection mechanism of CAD. The method is robust, accurate, and precise, making it highly suitable for high-throughput analysis in a regulated pharmaceutical environment. This guide provides the necessary framework and detailed protocols for the successful implementation and validation of this advanced analytical technique.

References

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022-05-27). MDPI. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025-09-19). Lab Manager. Retrieved from [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024-03-06). FDA. Retrieved from [Link]

  • General Synthetic Methods for Thiazole and Thiazolium Salts. (2008-01). ResearchGate. Retrieved from [Link]

  • synthesis of thiazoles. (2019-01-19). YouTube. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. Semantic Scholar. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). NIH. Retrieved from [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Retrieved from [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025-04-09). ACS Omega. Retrieved from [Link]

  • (PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central. Retrieved from [Link]

  • Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023-11-30). ICH. Retrieved from [Link]

  • Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. (2023-10-28). PubMed. Retrieved from [Link]

  • (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Retrieved from [Link]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI. Retrieved from [Link]

  • Characterization of a Bacillus subtilis S-16 Thiazole-Synthesis-Related Gene thiS Knockout and Antimicrobial Activity Analysis. (2023-05-26). MDPI. Retrieved from [Link]

  • The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. ResearchGate. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). AMSbiopharma. Retrieved from [Link]

  • QSPR study on the chromatographic behavior of a set of thiazole derivatives by auto-correlation analysis. ResearchGate. Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. BMC Chemistry. Retrieved from [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016-11-24). Chromatography Today. Retrieved from [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central. Retrieved from [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). Retrieved from [Link]

  • Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. (2023-07-10). PMC - NIH. Retrieved from [Link]

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  • Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory viewpoints. ResearchGate. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024-03-07). BioPharm International. Retrieved from [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. Retrieved from [Link]

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Comparative

assessing the novelty of Methyl 2,4-dimethylthiazole-5-carboxylate derivatives through patent literature review

An In-Depth Guide to Assessing the Novelty of Methyl 2,4-dimethylthiazole-5-carboxylate Derivatives through Patent Literature Review For researchers, scientists, and drug development professionals, the assessment of nove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Assessing the Novelty of Methyl 2,4-dimethylthiazole-5-carboxylate Derivatives through Patent Literature Review

For researchers, scientists, and drug development professionals, the assessment of novelty is a cornerstone of pioneering new chemical entities. This guide provides a comprehensive framework for evaluating the patent landscape of Methyl 2,4-dimethylthiazole-5-carboxylate derivatives, a class of compounds with significant therapeutic potential. By synthesizing technical accuracy with field-proven insights, this document will navigate the intricacies of patent literature review, enabling a robust evaluation of novelty and inventive step.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile building block for designing bioactive molecules. Methyl 2,4-dimethylthiazole-5-carboxylate serves as a key intermediate, offering multiple points for chemical modification to explore a wide chemical space and optimize pharmacological properties. Before embarking on a costly synthesis campaign, a meticulous review of the existing patent literature is paramount to ensure the novelty of any newly designed derivatives.

Decoding the Patent Landscape: A Strategic Approach

A comprehensive patent literature review is a multi-step process that requires both strategic searching and incisive analysis. The primary objective is to identify prior art that may anticipate or render obvious the newly designed chemical matter.

Foundational Search Strategy

A robust search strategy employs a combination of keyword, classification, and structural searches across multiple patent databases.

  • Keyword Search: Utilize terms such as "thiazole derivatives," "dimethylthiazole carboxylate," and specific therapeutic areas of interest (e.g., "anti-inflammatory," "kinase inhibitor").

  • Classification Search: Employ Cooperative Patent Classification (CPC) and International Patent Classification (IPC) codes relevant to heterocyclic compounds (e.g., C07D 277/00) and medicinal preparations (e.g., A61K 31/426).

  • Structural Search: When available, use chemical structure and substructure search functionalities in databases like SciFinder, Reaxys, and SureChEMBL to identify patents claiming structurally similar compounds.

Workflow for Patent Literature Analysis

The following diagram illustrates a systematic workflow for analyzing patent literature to assess the novelty of your target compounds.

G cluster_0 Phase 1: Broad Search & Filtering A Define Core Structure: Methyl 2,4-dimethylthiazole-5-carboxylate B Keyword & Classification Search (e.g., WIPO, EPO, USPTO) A->B C Structural & Substructure Search (e.g., SciFinder, SureChEMBL) A->C D Initial Filtering of Results (Title, Abstract, Assignee) B->D C->D E Detailed Review of Full-Text Patents D->E F Extraction of Markush Structures & Exemplified Compounds E->F G Analysis of Claimed Therapeutic Indications E->G H Identification of Synthesis Routes E->H I Compare Designed Derivatives with Prior Art H->I J Assess Novelty & Inventive Step I->J K Preliminary Freedom-to-Operate (FTO) Analysis J->K L Decision: Proceed, Modify, or Abandon Synthesis K->L

Caption: Workflow for assessing chemical novelty through patent literature review.

Comparative Analysis of Patented Derivatives

A critical aspect of the novelty assessment is the direct comparison of your designed derivatives with those disclosed in the patent literature. This analysis should be systematic and well-documented.

Categorization by Therapeutic Application

Organizing the identified patents by their claimed therapeutic applications provides a clear overview of the research and development trends for this class of compounds. For instance, derivatives may be clustered into categories such as oncology, inflammation, and infectious diseases.

Structural Comparison Table

A detailed table summarizing the structural features of patented derivatives is an invaluable tool for comparison. This allows for a quick visual assessment of the explored chemical space.

Patent/Application No.AssigneeCore Modification at C5-carboxylateKey Substituents at C2 & C4-methylClaimed Therapeutic Application
US XXXX/XXXXXXXPharmaCorp Inc.Amide derivatives (e.g., -CONH-Aryl)Unmodified (Methyl)Kinase Inhibitors for Oncology
EP XXXXXXXBioGen Ltd.Bioisosteric replacements (e.g., tetrazole)Varied alkyl and cycloalkyl groupsAnti-inflammatory agents (COX-2 inhibitors)
WO XXXX/XXXXXXXChemInnovateHydrolysis to carboxylic acidPhenyl substitutions on methyl groupsAntiviral agents

Note: The above table is a representative example. A thorough review would populate this with specific data from identified patents.

Visualizing Structural Relationships

A diagram illustrating the diversification of the core scaffold can aid in understanding the patented chemical space.

G cluster_0 Oncology (Kinase Inhibitors) cluster_1 Anti-inflammatory cluster_2 Infectious Diseases Core Methyl 2,4-dimethyl- thiazole-5-carboxylate A C5-Amide Derivatives (US XXXX/XXXXXXX) Core->A B C4-Arylmethyl Derivatives Core->B C C5-Carboxylic Acid (WO XXXX/XXXXXXX) Core->C D C2-Amino Derivatives Core->D E C5-Ester Analogs Core->E F Fused Thiazole Systems Core->F

Caption: Patented diversification of the Methyl 2,4-dimethylthiazole-5-carboxylate scaffold.

Experimental Protocols for Synthesis and Evaluation

To substantiate claims of novelty and inventive step, robust experimental data is required. Below are representative protocols for the synthesis and biological evaluation of a novel derivative.

Synthesis of a Novel Amide Derivative

This protocol describes the synthesis of a hypothetical novel amide derivative, starting from Methyl 2,4-dimethylthiazole-5-carboxylate. The choice of an amide coupling is a common and versatile method for derivatization.

Step 1: Hydrolysis of the Methyl Ester

  • Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid to enable subsequent amide bond formation.

  • Procedure:

    • Dissolve Methyl 2,4-dimethylthiazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dimethylthiazole-5-carboxylic acid.

Step 2: Amide Coupling

  • Rationale: A standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to efficiently form the amide bond with a novel amine (R-NH2).

  • Procedure:

    • Dissolve 2,4-dimethylthiazole-5-carboxylic acid (1.0 eq) in dimethylformamide (DMF).

    • Add HATU (1.2 eq), diisopropylethylamine (DIPEA) (3.0 eq), and the desired amine (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography on silica gel to obtain the target amide derivative.

In Vitro Kinase Inhibitory Assay
  • Rationale: To assess the potential of the novel derivative as a kinase inhibitor (a common application for this scaffold), an in vitro kinase assay is performed. The choice of kinase would be guided by the therapeutic target of interest.

  • Procedure:

    • A representative kinase (e.g., a receptor tyrosine kinase) is incubated with its substrate (e.g., a peptide) and ATP in a buffer solution.

    • The novel thiazole derivative is added at various concentrations to determine its inhibitory activity.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

    • The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated from the dose-response curve.

Conclusion: Synthesizing the Evidence for Novelty

A thorough and systematic patent literature review is an indispensable prerequisite for any drug discovery program. By combining strategic searching, detailed analysis of patent claims, and a clear comparison with designed compounds, researchers can confidently assess the novelty of their Methyl 2,4-dimethylthiazole-5-carboxylate derivatives. This rigorous approach not only strengthens the intellectual property position but also ensures that research efforts are directed towards truly innovative chemical entities with the potential to become next-generation therapeutics.

References

A comprehensive list of references would be compiled here based on the actual patents and scientific articles identified during the review process. The following are representative examples of how these would be formatted.

  • Source: U.S. Patent XXXX/XXXXXXX, PharmaCorp Inc.
  • Title: Synthesis and Biological Evaluation of Novel Thiazole-Based Anti-inflammatory Agents Source: Journal of Medicinal Chemistry, Vol. XX, pp. XXXX-XXXX URL: [A valid, clickable URL to the journal article]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,4-dimethylthiazole-5-carboxylate

As researchers and scientists dedicated to advancing drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as Methyl 2,4...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as Methyl 2,4-dimethylthiazole-5-carboxylate, demands a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely, ensuring that both you and your research are protected.

Hazard Assessment: The "Why" Behind the Protection

Understanding the potential risks is the first step in mitigating them. The selection of PPE is not arbitrary; it is a direct response to the specific hazards posed by a chemical. Based on data from closely related thiazole carboxylates, we can anticipate the following primary hazards.[3][4]

Potential Hazard Description Primary Exposure Route Consequence of Exposure
Serious Eye Irritation Direct contact with eyes can cause significant irritation, pain, and potential damage.[3][4][5]EyesRedness, pain, watering, blurred vision. Persistent irritation may require medical attention.[3][4]
Skin Corrosion/Irritation Prolonged or repeated contact with skin may lead to irritation, redness, and discomfort.[3][4]SkinLocalized redness, itching, or rash. Contaminated clothing should be removed and washed before reuse.[4]
Respiratory System Irritation Inhalation of dust (if solid) or vapors may irritate the respiratory tract.[3][4]InhalationCoughing, sneezing, shortness of breath. Severe exposure may lead to inflammation.
Harmful if Swallowed/Inhaled Some thiazole derivatives are classified as harmful if ingested or inhaled, necessitating precautions to prevent these exposure routes.[4]Ingestion, InhalationMay cause internal discomfort or illness. Medical attention should be sought if swallowed or if feeling unwell after inhalation.[4]

Core Directive: Essential Personal Protective Equipment

Based on the hazard assessment, a standard suite of PPE is mandatory for handling Methyl 2,4-dimethylthiazole-5-carboxylate. Always ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]

Eye and Face Protection
  • What to Wear: ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical safety goggles are required.

  • Causality: The primary and most immediate danger from this chemical class is serious eye irritation.[3][5] Safety glasses with side shields protect against accidental splashes and airborne particles, preventing direct contact with the sensitive tissues of the eye.

Skin and Body Protection
  • Gloves:

    • What to Wear: Chemically resistant gloves (e.g., nitrile) are essential. It is critical to select gloves tested to a relevant standard (e.g., EN 374 in Europe or ASTM F739 in the US).[6]

    • Causality: Thiazole derivatives can cause skin irritation.[4] Gloves provide a direct barrier, preventing chemical contact. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Laboratory Coat:

    • What to Wear: A standard, long-sleeved laboratory coat.

    • Causality: The lab coat protects your skin and personal clothing from accidental spills and contamination. It should be kept fastened to provide continuous coverage.

Respiratory Protection
  • When to Use: Respiratory protection is not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. However, if you are working outside of a fume hood or there is a risk of generating dust or aerosols, respiratory protection is necessary.

  • What to Wear: For situations requiring respiratory protection, a NIOSH-approved N95 respirator or equivalent can provide protection against airborne particulates and aerosols.[7]

  • Causality: This measure directly addresses the risk of respiratory tract irritation by filtering out harmful particles or vapors from the air you breathe.[4] All respiratory protection programs require medical evaluation and fit-testing to be effective.[7]

Experimental Protocols: Ensuring Procedural Integrity

A self-validating safety system relies on consistent and correct procedures. The following step-by-step protocols for donning, doffing, and disposing of PPE are critical to minimize exposure.

Protocol 1: Donning Personal Protective Equipment
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Put on the respirator, ensuring a proper seal around the nose and mouth.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, pulling the cuffs over the sleeves of the lab coat to ensure complete coverage.

Protocol 2: Doffing Personal Protective Equipment

The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Hand Hygiene: Immediately wash hands.

  • Lab Coat: Unbutton the lab coat and remove it by touching only the inside surfaces. Fold it with the contaminated side inward.

  • Eye Protection: Remove eye protection by handling the ear or head straps.

  • Respiratory Protection (if used): Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash and dry hands thoroughly.

Visualization: PPE Selection and Use Workflow

The following diagram illustrates the logical workflow for ensuring safety when handling Methyl 2,4-dimethylthiazole-5-carboxylate.

PPE_Workflow Start Start: Prepare to Handle Chemical Assess 1. Conduct Hazard Assessment (Review SDS of Analogous Compounds) Start->Assess Select 2. Select Appropriate PPE - Eye/Face Protection - Gloves (Nitrile) - Lab Coat Assess->Select Ventilation 3. Assess Ventilation (Is Fume Hood Available?) Select->Ventilation Don 4. Don PPE Following Protocol Ventilation->Don Yes Resp Add Respiratory Protection (e.g., N95 Respirator) Ventilation->Resp No / Risk of Aerosol Handle 5. Perform Chemical Handling Don->Handle Doff 6. Doff PPE Following Protocol Handle->Doff Dispose 7. Dispose of Contaminated PPE and Chemical Waste Doff->Dispose End End: Procedure Complete Dispose->End Resp->Don

Caption: Workflow for PPE Selection and Use.

Operational and Disposal Plans

In Case of Accidental Exposure
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3] Remove and wash contaminated clothing before reuse.[4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[8]

Spill Management

In the event of a spill, ensure the area is well-ventilated. Use an inert absorbent material (e.g., sand, silica gel) to soak up the spill.[5] Collect the absorbed material and place it into a suitable, closed container for disposal.

Waste Disposal

All chemical waste and contaminated disposables (gloves, absorbent materials) must be disposed of in accordance with local, state, and federal regulations.[9] Label waste containers clearly. Dispose of the contents and container at an approved waste disposal plant.[3]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Fisher Scientific. Safety Data Sheet: Ethyl 2-methylthiazole-4-carboxylate.

  • Organic Syntheses. 2,4-Dimethylthiazole.

  • Thermo Fisher Scientific. Safety Data Sheet: Ethyl 2,4-dimethylthiazole-5-carboxylate.

  • Apollo Scientific. Safety Data Sheet: Methyl 2-cyclopropyl-1,3-thiazole-5-carboxylate.

  • MedChemExpress. Ethyl-2,4-dimethyl-thiazole-5-carboxylate.

  • The Good Scents Company. 2,4-dimethyl thiazole.

  • Santa Cruz Biotechnology. Thiazole Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet: 2,4-Dimethylthiazole.

  • Fisher Scientific. Safety Data Sheet: 4,5-Dimethylthiazole.

  • GERPAC. Personal protective equipment for preparing toxic drugs.

  • PubMed Central. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance.

  • CymitQuimica. Safety Data Sheet: Methyl 2-acetyl-2H-indazole-5-carboxylate.

  • MDPI. Thiazole Ring—A Biologically Active Scaffold.

  • ResearchGate. Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection.

  • Fisher Scientific. Safety Data Sheet: 2-Aminothiazole-5-carboxylic acid.

Sources

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